MRTX9768 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN6O/c1-31-23(22-18(10-26)15-5-3-2-4-13(15)9-20(22)25)19(12-28-31)14-6-7-16-17(8-14)21(11-27)29-30-24(16)32/h2-9,12H,11,27H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTYWAYMKBEXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C5=CC=CC=C5C=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MRTX9768 Hydrochloride: A Technical Guide to a New Frontier in Cancer Therapy
For Immediate Release
San Diego, CA – December 10, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of MRTX9768 hydrochloride, a first-in-class, orally active inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways that define the therapeutic potential of this novel agent and its successor, MRTX1719.
Executive Summary
This compound is a potent and selective inhibitor that leverages a synthetic lethal strategy to target cancer cells with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] This deletion, commonly co-occurring with the tumor suppressor CDKN2A, leads to the accumulation of MTA within the cancer cell.[4] MRTX9768 uniquely and cooperatively binds to the PRMT5-MTA complex, inhibiting its methyltransferase activity and selectively inducing cell death in MTAP-deleted tumors while sparing normal, MTAP-wild-type (WT) cells.[1][2] This targeted approach has demonstrated significant anti-tumor activity in preclinical models and has paved the way for the clinical development of its successor compound, MRTX1719.
The PRMT5-MTA Signaling Pathway and the Principle of Synthetic Lethality
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene expression, RNA splicing, and signal transduction.[4] In normal cells, the activity of PRMT5 is regulated by the balance between the activating cofactor S-adenosylmethionine (SAM) and the inhibitory metabolite MTA. The MTAP enzyme continuously clears MTA, maintaining low intracellular concentrations.
However, in cancers with MTAP gene deletion, the inability to metabolize MTA leads to its accumulation. This elevated MTA level partially inhibits PRMT5, creating a state of dependency where the cancer cell becomes exquisitely sensitive to further PRMT5 inhibition.[4] MRTX9768 exploits this vulnerability by selectively binding to and stabilizing the partially inhibited PRMT5-MTA complex, leading to a profound and selective suppression of its activity. This concept is a prime example of synthetic lethality, where the combination of two non-lethal events (MTAP deletion and PRMT5 inhibition) results in cell death.
Quantitative Preclinical Data
The preclinical development of MRTX9768 and its successor, MRTX1719, has been characterized by potent and selective activity in MTAP-deleted cancer models. The following tables summarize the key quantitative findings.
| Compound | Assay | HCT116 MTAP-del | HCT116 MTAP-WT | Selectivity (Fold) | Reference |
| MRTX9768 | SDMA Inhibition IC50 | 3 nM | 544 nM | ~181 | [1][2] |
| Cell Proliferation IC50 | 11 nM | 861 nM | ~78 | [1][2] | |
| MRTX1719 | SDMA Inhibition IC50 | 8 nM | >1000 nM | >125 | |
| Cell Viability IC50 (10-day) | 12 nM | 890 nM | >70 |
Table 1: In Vitro Potency and Selectivity of MRTX9768 and MRTX1719
| Species | Dose | Bioavailability | Clearance | Reference |
| Mouse | 30 mg/kg PO | >50% | Moderate to High | [1] |
| Dog | 30 mg/kg PO | >50% | Moderate to High | [1] |
| Cynomolgus Monkey | 10 mg/kg PO | - | Moderate to High | [1] |
Table 2: Pharmacokinetic Profile of MRTX9768
Key Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of MRTX9768 and related compounds.
Surface Plasmon Resonance (SPR) Binding Assay
This assay was utilized to determine the binding affinity of the compounds to the PRMT5-MTA complex.
-
Instrumentation: Biacore T200 or similar.
-
Ligand: Recombinant human PRMT5/MEP50 complex.
-
Analyte: MRTX9768 or its analogs.
-
Procedure:
-
The PRMT5/MEP50 complex is immobilized on a sensor chip.
-
A solution containing MTA is flowed over the chip to form the PRMT5-MTA complex.
-
Varying concentrations of the test compound are injected over the chip surface.
-
The association and dissociation rates are measured to calculate the binding affinity (KD).
-
In Vitro Cell-Based Assays
Symmetric Dimethylarginine (SDMA) Inhibition Assay:
-
Cell Lines: HCT116 MTAP-deleted and HCT116 MTAP-WT cells.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a dilution series of MRTX9768 for a specified period (e.g., 72 hours).
-
Cell lysates are collected, and SDMA levels are quantified using an ELISA or Western blot.
-
IC50 values are determined from the dose-response curves.
-
Cell Proliferation/Viability Assay:
-
Cell Lines: HCT116 MTAP-deleted and HCT116 MTAP-WT cells.
-
Procedure:
-
Cells are seeded at a low density in multi-well plates.
-
Cells are treated with a range of concentrations of MRTX9768.
-
After a prolonged incubation period (e.g., 10 days), cell viability is assessed using a reagent such as CellTiter-Glo®.
-
IC50 values are calculated based on the luminescence signal.
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: HCT116 MTAP-deleted or MTAP-WT cells are implanted subcutaneously.
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. MRTX9768 is administered orally at various dose levels and schedules (e.g., once or twice daily).
-
Endpoints:
-
Tumor volume is measured regularly.
-
At the end of the study, tumors are excised, and pharmacodynamic markers (e.g., SDMA levels) are assessed.
-
Animal body weight and overall health are monitored.
-
Clinical Development and Future Directions
The promising preclinical data for MRTX9768 led to the identification and development of MRTX1719 as a clinical candidate. MRTX1719 is currently being evaluated in a Phase 1/2 clinical trial (NCT05245500) for patients with advanced solid tumors harboring MTAP deletions. Initial clinical data for MRTX1719 have shown encouraging signs of anti-tumor activity and a favorable safety profile.
The development of PRMT5-MTA complex inhibitors represents a significant advancement in precision oncology. The synthetic lethal approach targeting MTAP-deleted cancers offers a promising therapeutic strategy for a patient population with high unmet medical needs across various tumor types, including non-small cell lung cancer, pancreatic cancer, and mesothelioma.
Conclusion
This compound and its successor, MRTX1719, are pioneering a novel approach to cancer therapy by exploiting the synthetic lethal relationship between MTAP deletion and PRMT5 inhibition. The robust preclinical data, characterized by potent and selective activity, has established a strong foundation for the ongoing clinical investigation of this new class of targeted agents. The continued development of these molecules holds the potential to deliver a much-needed therapeutic option for patients with MTAP-deleted cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00163B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
MRTX9768: A Targeted Approach to PRMT5 Inhibition in MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the function, mechanism of action, and preclinical evaluation of MRTX9768, a first-in-class, orally active inhibitor of the Protein Arginine Methyltransferase 5 (PRMT5)-Methylthioadenosine (MTA) complex.
Introduction: The PRMT5-MTA Complex as a Therapeutic Target
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a critical role in regulating numerous cellular processes, including gene expression, RNA splicing, signal transduction, and DNA repair.[2][3][4] Dysregulation of PRMT5 activity is implicated in the progression of various human cancers, making it a compelling target for therapeutic intervention.[2][3][4]
A key breakthrough in targeting PRMT5 came from the observation of synthetic lethality in cancers with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5] The MTAP gene is located near the CDKN2A tumor suppressor gene and is frequently co-deleted in approximately 9-15% of all human cancers, including mesothelioma, pancreatic cancer, and lung squamous cell carcinoma.[1][2][6] MTAP is a crucial enzyme in the methionine salvage pathway.[1][6] Its absence leads to the intracellular accumulation of the metabolite 5'-deoxy-5'-methylthioadenosine (MTA).[1][6][7]
MTA acts as an endogenous, partial inhibitor of PRMT5 by competing with the enzyme's essential cofactor, S-adenosylmethionine (SAM).[1][2][6] This partial inhibition creates a unique vulnerability in MTAP-deleted cancer cells, making them highly dependent on the remaining PRMT5 activity for survival.[2][6] MRTX9768 is a novel inhibitor designed to exploit this vulnerability by specifically binding to and stabilizing the catalytically inactive PRMT5•MTA complex, leading to potent and selective killing of cancer cells with MTAP deletion while sparing healthy cells.[1][2][5][6]
Mechanism of Action: MTA-Cooperative Inhibition
MRTX9768's mechanism is a prime example of "synthetic lethality," a therapeutic strategy where a drug selectively targets cells with a specific genetic mutation that renders them dependent on a particular protein for survival.[5]
The key steps in the mechanism are as follows:
-
MTAP Gene Deletion: In a significant subset of cancers, the MTAP gene is deleted, often along with the CDKN2A tumor suppressor.[1][6]
-
MTA Accumulation: The loss of the MTAP enzyme disrupts the methionine salvage pathway, causing the substrate MTA to accumulate to high levels specifically within these cancer cells.[1][6][7]
-
Formation of the PRMT5•MTA Complex: The elevated MTA concentration leads to the formation of a PRMT5•MTA complex, which is partially inhibited and present at much higher levels in MTAP-deleted cells compared to normal, MTAP-wild-type (WT) cells.[1][5]
-
MRTX9768 Selective Binding: MRTX9768 is designed with high specificity for the PRMT5•MTA complex.[1][6][8] It binds cooperatively with MTA to this complex, stabilizing it in an inactive conformation.[9]
-
Potent and Selective PRMT5 Inhibition: This stabilization leads to a profound and sustained inhibition of PRMT5's methyltransferase activity, drastically reducing the levels of SDMA on its substrate proteins.[1][10]
-
Selective Cell Killing: Because MTAP-deleted cancer cells are uniquely dependent on PRMT5, this potent inhibition leads to their selective death, while normal cells with functional MTAP and low MTA levels are largely unaffected.[1][5][8]
This MTA-cooperative mechanism provides a large therapeutic window, minimizing toxicity to healthy tissues.[6][10]
Quantitative Data
The preclinical data for MRTX9768 demonstrates its high potency, selectivity, and favorable pharmacological properties.
Table 1: In Vitro Potency and Selectivity of MRTX9768
| Cell Line | MTAP Status | SDMA Inhibition IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) | Selectivity (MTAP-WT / MTAP-del) |
|---|---|---|---|---|
| HCT116 | MTAP-del | 3 | 11 | >180x (SDMA), >78x (Prolif.) |
| HCT116 | MTAP-WT | 544 | 861 | - |
Data sourced from preclinical studies presented at the American Association for Cancer Research (AACR) Annual Meeting 2021.[1][2][6]
Table 2: Pharmacokinetic (ADME) Profile of MRTX9768
| Species | Dose (mg/kg, Oral) | Bioavailability | Clearance |
|---|---|---|---|
| CD-1 Mouse | 30 | >50% | Moderate to High |
| Beagle Dog | 30 | >50% | Moderate to High |
| Cynomolgus Monkey| 10 | - | Moderate to High |
MRTX9768 demonstrated a favorable ADME profile with no changes in red blood cell parameters at doses well above efficacious concentrations.[10][11]
Table 3: In Vivo Efficacy of MRTX9768
| Model | MTAP Status | Key Finding |
|---|---|---|
| Xenograft Models | MTAP-del | Dose-dependent inhibition of SDMA in tumors.[1][6][10] |
| Xenograft Models | MTAP-del | Significant anti-tumor activity correlated with SDMA inhibition.[12][13] |
| Xenograft Models | MTAP-WT | Minimal effect on SDMA modulation in tumors.[14] |
| Bone Marrow | - | Less SDMA modulation observed compared to MTAP-del tumors, suggesting lower hematological toxicity.[1][2][10] |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the function of MRTX9768.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: HCT116 MTAP-deleted and MTAP-WT cells are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of MRTX9768 (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.
-
Incubation: Plates are incubated for an extended period (e.g., 6-10 days) to assess long-term effects on proliferation.[14]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Data Acquisition: The absorbance is read on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Absorbance values are normalized to the vehicle control, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) is calculated using non-linear regression analysis.
SDMA Inhibition Assay (Western Blot)
This assay quantifies the level of PRMT5's enzymatic activity by measuring the SDMA mark on its substrates.
-
Cell Lysis: Cells treated with MRTX9768 for a specified time (e.g., 72-96 hours) are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with a primary antibody specific for symmetric dimethylarginine (anti-SDMA). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry Analysis: The intensity of the SDMA bands is quantified using image analysis software and normalized to the loading control. IC₅₀ values are calculated based on the dose-response curve.
In Vivo Xenograft Tumor Model Study
This protocol assesses the anti-tumor efficacy and pharmacodynamic effects of MRTX9768 in a living organism.
-
Cell Implantation: MTAP-deleted human cancer cells (e.g., HCT116 MTAP-del) are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into treatment groups (vehicle control, MRTX9768 at various doses). MRTX9768 is administered orally, once or twice daily (BID).[10]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis: At the end of the study (or at intermediate time points), tumors and other tissues (e.g., bone marrow) are harvested.[10] Protein lysates are analyzed by Western Blot for SDMA levels to confirm target engagement.
-
Efficacy Evaluation: Anti-tumor activity is evaluated by comparing the tumor growth inhibition (TGI) in the MRTX9768-treated groups to the vehicle control group.
Visualizations
Signaling Pathway and Mechanism
Caption: Synthetic lethal mechanism of MRTX9768 in MTAP-deleted cancer cells.
Experimental Workflow
Caption: Preclinical workflow for the evaluation of MRTX9768.
Logical Relationship for Selectivity
Caption: Logical flow demonstrating the basis of MRTX9768 selectivity.
Conclusion
MRTX9768 is a potent and selective, orally active inhibitor of the PRMT5•MTA complex, representing a promising synthetic lethal strategy for the treatment of cancers harboring MTAP gene deletions.[1][10] Its unique mechanism of MTA-cooperative inhibition allows for selective targeting of tumor cells while sparing healthy tissues, suggesting a favorable therapeutic index.[1][5] Extensive preclinical data has demonstrated robust in vitro and in vivo activity, correlating target engagement (SDMA inhibition) with anti-tumor efficacy.[1][6][10] These findings supported the advancement of PRMT5•MTA complex inhibitors into clinical trials for patients with MTAP-deleted cancers.[5]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mirati Therapeutics Presents Preclinical Data on Novel Approach to PRMT5 Inhibition that Selectively Targets the PRMT5/MTA Complex in MTAP-Deleted Cancer Models [prnewswire.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MRTX-9768 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Strike of MRTX9768: A Technical Guide to Synthetic Lethality in MTAP-Deleted Cancers
For Immediate Release to the Scientific Community
This technical whitepaper provides an in-depth analysis of MRTX9768, a first-in-class, orally active inhibitor of the PRMT5-MTA complex. It explores the compound's mechanism of action, which leverages the principle of synthetic lethality to selectively target cancer cells with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.
Executive Summary
Methylthioadenosine phosphorylase (MTAP) is an enzyme that is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant percentage of human cancers, including mesothelioma, pancreatic cancer, and lung squamous cell carcinoma.[1][2] This genetic event leads to the accumulation of the metabolite methylthioadenosine (MTA) within the cancer cells.[3][4] MRTX9768 is a potent and selective small molecule designed to exploit this metabolic vulnerability. It specifically binds to the complex formed between Protein Arginine Methyltransferase 5 (PRMT5) and MTA, stabilizing a catalytically inactive state of the enzyme.[3][4][5] This targeted inhibition of PRMT5 in MTA-rich environments induces a synthetic lethal effect, leading to the selective killing of MTAP-deleted cancer cells while sparing normal, MTAP-proficient cells.[3][4] Preclinical data demonstrates significant potency and selectivity of MRTX9768 in vitro and in vivo.
Quantitative Data Summary
The preclinical efficacy of MRTX9768 has been quantified through various assays, primarily focusing on its inhibitory concentration (IC50) for symmetric dimethylarginine (SDMA) modification—a key biomarker of PRMT5 activity—and cell proliferation. The data consistently demonstrates a high degree of selectivity for MTAP-deleted (MTAP-del) cells over MTAP wild-type (MTAP-WT) cells.
| Cell Line | Genetic Background | Assay | MRTX9768 IC50 (nM) | Selectivity (Fold) |
| HCT116 | MTAP-del | SDMA Inhibition | 3 | >180x |
| HCT116 | MTAP-WT | SDMA Inhibition | 544 | |
| HCT116 | MTAP-del | Proliferation | 11 | >78x |
| HCT116 | MTAP-WT | Proliferation | 861 |
Table 1: In Vitro Potency and Selectivity of MRTX9768 in Isogenic HCT116 Cell Lines.[1][2]
| Parameter | Species | Dose | Observation |
| Bioavailability | Mouse, Dog | Not Specified | >50% |
| In Vivo Efficacy | Mouse Xenograft (MTAP-del tumors) | Oral Administration | Dose-dependent inhibition of SDMA |
| In Vivo Selectivity | Mouse Xenograft (MTAP-del tumors) | Oral Administration | Less SDMA modulation observed in bone marrow |
Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Profile of MRTX9768.[3][6][7]
Mechanism of Action: The PRMT5-MTA Synthetic Lethal Axis
The synthetic lethality of MRTX9768 is rooted in the specific metabolic reprogramming that occurs in MTAP-deleted cancer cells. The following diagrams illustrate the underlying signaling pathways and the mechanism of MRTX9768's targeted action.
References
- 1. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. PRMT1 loss sensitizes cells to PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Discovery and Chemical Synthesis of MRTX9768 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of MRTX9768, a potent and selective inhibitor of the PRMT5-MTA complex. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams created using the DOT language illustrate key pathways and workflows.
Introduction: Targeting a Synthetic Lethal Vulnerability
MRTX9768 is a first-in-class, orally active small molecule inhibitor that targets the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1][2] This therapeutic strategy exploits a synthetic lethal relationship in cancers with a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A.[3][4][5] This genetic event occurs in approximately 9% of all human cancers, with higher prevalence in specific malignancies such as mesothelioma, pancreatic cancer, and lung squamous cell carcinoma.[3][4]
MTAP is a key enzyme in the methionine salvage pathway. Its absence in cancer cells leads to the accumulation of MTA, which normally acts as a weak endogenous inhibitor of PRMT5.[3][5] PRMT5 is an enzyme that plays a critical role in cell survival and proliferation by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[3][6] The accumulation of MTA in MTAP-deleted cancer cells renders them uniquely susceptible to further inhibition of PRMT5, creating a therapeutic window for selective tumor targeting while sparing healthy tissues with functional MTAP.[7] MRTX9768 was designed to specifically and potently inhibit the PRMT5-MTA complex, thereby inducing synthetic lethality in MTAP-deleted tumors.[3][7]
Discovery of MRTX9768: A Fragment-Based Approach
The discovery of MRTX9768 was guided by a fragment-based drug discovery (FBDD) approach, a powerful method for identifying and optimizing small molecule lead compounds.
Initial Fragment Screening and Hit Identification
The initial phase involved screening a fragment library to identify low molecular weight compounds that bind to the PRMT5-MTA complex. A fragment hit was identified using a Surface Plasmon Resonance (SPR) binding assay, demonstrating a dissociation constant (KD) of 18 μM.[3]
Structure-Based Design and Lead Optimization
X-ray crystallography was instrumental in elucidating the binding mode of the initial fragment hit. The crystal structure revealed key interactions with amino acid residues K333, F327, E435, E444, and W579 of PRMT5, as well as with the co-liganded MTA.[3] This structural information guided a structure-based design strategy to grow the fragment and enhance its binding affinity. This effort led to the identification of a crucial interaction with the backbone N-H of L312, significantly improving the binding to the PRMT5-MTA complex, as seen with the intermediate compound MRTX4646 (SPR KD = 57 nM).[3]
Further optimization focused on improving cellular activity and selectivity, which highlighted the importance of an interaction with the F580 backbone N-H.[3] Subsequent optimization of pharmacokinetic properties culminated in the identification of MRTX9768.[3]
Mechanism of Action: Selective Inhibition of the PRMT5-MTA Complex
MRTX9768 exerts its anti-tumor activity through a precisely targeted mechanism of action that relies on the unique biochemical environment of MTAP-deleted cancer cells.
Chemical Synthesis of MRTX9768 Hydrochloride
The chemical synthesis of MRTX9768 is a multi-step process. While the precise, step-by-step protocol for the hydrochloride salt formation is proprietary, the synthesis of the core molecule is detailed in patents filed by Mirati Therapeutics, such as US11479551B2. The general synthetic strategy involves the construction of the key phthalazinone and pyrazole (B372694) heterocyclic cores, followed by their coupling.
A representative synthetic scheme based on the patent literature is outlined below. Note that this is a generalized representation and specific reagents, conditions, and yields may vary.
Quantitative Data
The following tables summarize the key quantitative data for MRTX9768 from preclinical studies.
Table 1: In Vitro Potency and Selectivity of MRTX9768
| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| HCT116 | Deleted | SDMA Inhibition | 3 | [1][2][3] |
| HCT116 | Wild-Type | SDMA Inhibition | 544 | [1][2][3] |
| HCT116 | Deleted | Cell Proliferation | 11 | [1][2][3] |
| HCT116 | Wild-Type | Cell Proliferation | 861 | [1][2][3] |
| LU99 | Not Specified | SDMA Inhibition | 0-250 (range tested) | [1][2] |
Table 2: Pharmacokinetic Properties of MRTX9768
| Species | Dose (mg/kg, PO) | Bioavailability | Clearance | Reference |
| CD-1 Mouse | 30 | >50% | Moderate to High | [1][2] |
| Beagle Dog | 30 | >50% | Moderate to High | [1][2] |
| Cynomolgus Monkey | 10 | Not Specified | Moderate to High | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) Binding Assay
-
Objective: To determine the binding affinity (KD) of fragments and synthesized compounds to the PRMT5-MTA complex.
-
Instrumentation: A Biacore instrument (or equivalent).
-
Procedure:
-
Immobilize recombinant PRMT5-MTA complex on a sensor chip.
-
Prepare a series of dilutions of the analyte (fragment or compound) in a suitable running buffer.
-
Inject the analyte dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to measure association and dissociation.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Symmetric Dimethylarginine (SDMA) Inhibition Assay
-
Objective: To measure the inhibition of PRMT5's methyltransferase activity by assessing the levels of SDMA, a product of PRMT5 catalysis.
-
Methodology: This can be performed using various techniques, including Western Blot or Homogeneous Time-Resolved Fluorescence (HTRF) assays.
-
HTRF Assay Protocol (General):
-
Culture MTAP-deleted and wild-type cells (e.g., HCT116) in 96-well plates.
-
Treat the cells with a serial dilution of MRTX9768 for a specified period.
-
Lyse the cells using the HTRF lysis buffer.
-
Transfer the cell lysates to a new microplate.
-
Add the HTRF detection reagents, which typically include a europium cryptate-labeled anti-SDMA antibody and an XL665-labeled antibody against a housekeeping protein for normalization.
-
Incubate the plate at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.
-
Cell Proliferation Assay
-
Objective: To assess the effect of MRTX9768 on the growth and viability of cancer cells.
-
Cell Lines: HCT116 MTAP-deleted and HCT116 MTAP-wild-type cells.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of MRTX9768.
-
Incubate the cells for a period of 3 to 5 days.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Normalize the data to vehicle-treated controls and plot the percentage of cell viability against the drug concentration to calculate the IC50 value.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of MRTX9768 in a living organism.
-
Animal Model: Immunocompromised mice bearing xenograft tumors derived from MTAP-deleted human cancer cell lines.
-
Procedure:
-
Implant tumor cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer MRTX9768 orally at various dose levels and schedules.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, or at specified time points, collect tumor and tissue samples (e.g., bone marrow) for pharmacodynamic analysis (e.g., SDMA levels by Western Blot or LC-MS/MS).
-
Analyze the data to determine the extent of tumor growth inhibition and the dose-dependent modulation of SDMA in different tissues.[1][2][3][5]
-
Conclusion
MRTX9768 represents a promising new therapeutic agent that leverages the principles of synthetic lethality to selectively target a genetically defined subset of cancers. Its discovery through a sophisticated fragment-based and structure-guided approach, combined with its potent and selective mechanism of action, underscores the power of precision oncology. The preclinical data demonstrate significant anti-tumor activity in MTAP-deleted models, both in vitro and in vivo, with a favorable pharmacokinetic profile. Further clinical development of MRTX9768 and other PRMT5-MTA complex inhibitors holds the potential to address a significant unmet medical need for patients with MTAP-deleted malignancies.
References
- 1. Passive iot communication - Patent WO-2024020915-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Search for patents | USPTO [uspto.gov]
- 3. US20220331323A1 - Combination Therapies Using PRMT5 Inhibitors for the Treatment of Cancer - Google Patents [patents.google.com]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2P)-2-{4-[4-(aminomethyl)-1-oxo-1,2-dihydrophthalazin-6-yl]-1-methyl-1H-pyrazol-5-yl}naphthalene-1-carbonitrile | C24H18N6O | CID 156151675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2022216648A1 - Combination therapies using prmt5 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
The Structure-Activity Relationship of MRTX9768 Hydrochloride: A Deep Dive into a Novel PRMT5-MTA Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRTX9768 hydrochloride is a first-in-class, orally active, and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MRTX9768, detailing the molecular journey from initial fragment discovery to a potent clinical candidate. By leveraging a synthetic lethal approach in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, MRTX9768 offers a promising therapeutic strategy. This document summarizes key quantitative data, outlines detailed experimental protocols for pivotal assays, and visually represents the underlying biological pathways and discovery workflows.
Introduction
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Its dysregulation has been implicated in the progression of numerous cancers. A key vulnerability in a subset of tumors lies in the co-deletion of the CDKN2A and MTAP genes, which occurs in approximately 9% of all cancers.[3] This genetic alteration leads to the accumulation of MTA, a byproduct of polyamine synthesis that is normally metabolized by the MTAP enzyme.[1][2]
The accumulation of MTA in MTAP-deleted cancer cells creates a unique therapeutic window. MTA acts as an endogenous inhibitor of PRMT5, forming a stable PRMT5-MTA complex. MRTX9768 was designed to selectively bind to and stabilize this complex, leading to potent and selective inhibition of PRMT5 activity in cancer cells with MTAP deletion, while sparing healthy cells with functional MTAP. This synthetic lethal strategy forms the basis of MRTX9768's mechanism of action.[1][2]
Mechanism of Action
MRTX9768 exhibits its potent anti-tumor activity through a synthetic lethal interaction in MTAP-deleted cancers. The core of its mechanism is the selective inhibition of the PRMT5-MTA complex.
Signaling Pathway
The binding of MRTX9768 to the PRMT5-MTA complex inhibits the catalytic activity of PRMT5, leading to a reduction in the symmetric dimethylation of its substrates, such as histones and spliceosomal proteins. This disruption of normal methylation patterns results in altered gene expression, aberrant splicing, and ultimately, cell cycle arrest and apoptosis in MTAP-deleted cancer cells.
References
An In-depth Technical Guide on the Pharmacokinetic Properties of MRTX9768 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRTX9768 is a novel, orally bioavailable small molecule inhibitor that selectively targets the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. This synthetic lethal approach is designed for the treatment of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. Preclinical data indicates that MRTX9768 possesses favorable pharmacokinetic properties, including good oral bioavailability and moderate to high clearance. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data on MRTX9768 and its structurally similar analog, MRTX1719, along with detailed experimental methodologies and relevant signaling pathways.
Introduction
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including RNA splicing, signal transduction, and epigenetic regulation.[1] In cancers with homozygous deletion of the MTAP gene, the substrate MTA accumulates, leading to the formation of an inactive PRMT5-MTA complex.[2] MRTX9768 is a first-in-class inhibitor that selectively binds to and stabilizes this inactive complex, leading to synthetic lethality in MTAP-deleted cancer cells while sparing normal tissues.[2][3] Understanding the pharmacokinetic profile of MRTX9768 is crucial for its continued development as a therapeutic agent.
Pharmacokinetic Properties
Preclinical studies have demonstrated that MRTX9768 has a favorable absorption, distribution, metabolism, and excretion (ADME) profile.[3] While specific quantitative data for MRTX9768 is limited in the public domain, data from the closely related, structurally similar compound MRTX1719 provides valuable insights into the expected pharmacokinetic parameters.
Absorption and Bioavailability
MRTX9768 is orally active.[3] Preclinical studies in mice and dogs have shown an oral bioavailability of over 50%.[3] For the related compound MRTX1719, more detailed pharmacokinetic parameters have been published.
Table 1: Single-Dose Pharmacokinetic Parameters of MRTX1719 in Cynomolgus Monkeys
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | 1 mg/kg | 5 mg/kg |
| Cmax (ng/mL) | 1030 | 530 |
| Tmax (h) | 0.08 | 4.0 |
| AUC (ng*h/mL) | 1100 | 2260 |
| Half-life (t½) (h) | 6.1 | 5.8 |
| Clearance (mL/min/kg) | 15 | - |
| Volume of Distribution (Vdss) (L/kg) | 7.7 | - |
| Oral Bioavailability (%) | - | 41 |
Data for MRTX1719, a structurally similar compound, from the Journal of Medicinal Chemistry.[4]
Distribution
The volume of distribution at steady state (Vdss) for MRTX1719 in cynomolgus monkeys was determined to be 7.7 L/kg, suggesting extensive tissue distribution.[4]
Metabolism and Clearance
MRTX9768 is described as having moderate to high clearance.[3] For MRTX1719, the clearance in cynomolgus monkeys was 15 mL/min/kg.[4] The specific metabolic pathways for MRTX9768 have not been detailed in the available literature.
Experimental Protocols
While specific, detailed protocols for the pharmacokinetic studies of MRTX9768 are not publicly available, the following represents a generalized methodology based on standard preclinical practices for similar oral small molecule inhibitors.
Animal Models
Pharmacokinetic studies are typically conducted in rodent (e.g., CD-1 mice, Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species.[3] Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with ad libitum access to food and water, unless fasting is required for the study.
Dosing and Sample Collection
For oral administration, MRTX9768 hydrochloride is typically formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose. Doses in preclinical studies have ranged from 10 mg/kg to 100 mg/kg.[3]
Following administration, blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via appropriate methods (e.g., submandibular or saphenous vein puncture in rodents, cephalic vein in larger animals). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate plasma, which is then stored at -80°C until analysis.
Bioanalytical Method
Plasma concentrations of MRTX9768 are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method would involve protein precipitation from the plasma samples, followed by chromatographic separation on a C18 column and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard is used for quantification. The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Signaling Pathway and Experimental Workflow
PRMT5-MTA Signaling Pathway in MTAP-Deleted Cancers
The following diagram illustrates the synthetic lethal interaction between MTAP deletion and PRMT5 inhibition by MRTX9768.
Caption: MRTX9768 synthetic lethality in MTAP-deleted cancer cells.
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
The following diagram outlines the typical workflow for a preclinical pharmacokinetic study of an orally administered compound like MRTX9768.
Caption: Workflow for a preclinical oral pharmacokinetic study.
Conclusion
This compound is a promising orally active inhibitor of the PRMT5-MTA complex with a favorable preclinical pharmacokinetic profile. While detailed quantitative data for MRTX9768 remains limited in publicly accessible sources, information from the structurally similar compound MRTX1719 suggests good oral bioavailability, extensive tissue distribution, and moderate clearance. Further publication of the specific pharmacokinetic parameters of MRTX9768 will be crucial for guiding its clinical development. The methodologies and pathways described in this guide provide a comprehensive framework for understanding the preclinical evaluation of this novel therapeutic agent.
References
Preclinical ADME Profile of MRTX9768: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX9768 is a novel, orally active, synthetic lethal inhibitor that selectively targets the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex in tumors with methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2] This targeted approach offers a promising therapeutic window for a significant percentage of cancers characterized by this genetic alteration. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of MRTX9768 in preclinical models is critical for its continued development and translation into clinical settings. This document provides a comprehensive summary of the currently available preclinical ADME and pharmacokinetic data for MRTX9768.
It is important to note that detailed, peer-reviewed publications comprehensively outlining the ADME profile of MRTX9768 are not yet publicly available. The following information is synthesized from conference abstracts and publicly accessible data.
Pharmacokinetic Profile
Limited but informative preclinical pharmacokinetic data for MRTX9768 has been disclosed, suggesting favorable drug-like properties. The compound has demonstrated oral activity in xenograft studies.[1][2]
Table 1: Summary of Preclinical Pharmacokinetic Parameters for MRTX9768
| Parameter | Species | Value | Dosage | Source |
| Oral Bioavailability | Mouse (CD-1) | >50% | 30 mg/kg | [1] (citing conference presentation) |
| Dog (Beagle) | >50% | 30 mg/kg | [1] (citing conference presentation) | |
| Clearance | Mouse, Dog, Monkey | Moderate to High | 10-30 mg/kg | [1] (citing conference presentation) |
Note: The data presented in Table 1 is derived from a secondary source referencing a conference abstract. The primary detailed data and experimental protocols are not publicly available.
Key ADME Characteristics
Absorption
MRTX9768 is orally active, with preclinical studies in mice and dogs indicating a bioavailability of over 50%.[1] This suggests efficient absorption from the gastrointestinal tract, a crucial characteristic for a patient-friendly oral therapeutic. The oral administration in xenograft models has shown dose-dependent inhibition of symmetric dimethylarginine (SDMA), a pharmacodynamic biomarker of PRMT5 activity, in MTAP-deleted tumors.[1][2]
Distribution
Specific tissue distribution studies for MRTX9768 have not been detailed in public literature. However, in vivo studies have shown that oral administration leads to sufficient exposure in tumor tissue to elicit a pharmacodynamic effect (inhibition of SDMA).[1][2] Notably, these studies also observed less modulation of SDMA in the bone marrow, suggesting a degree of selectivity in its distribution or effect, which could translate to a better safety profile.[1][2]
Metabolism
There is no publicly available information on the metabolic pathways of MRTX9768. Preclinical metabolism studies would typically involve in vitro assays with liver microsomes and hepatocytes from various species (including human) to identify major metabolizing enzymes (e.g., cytochrome P450 isoforms) and potential metabolites. In vivo studies in animal models would further characterize the metabolic profile.
Excretion
The routes of excretion for MRTX9768 have not been publicly disclosed. Standard preclinical studies would involve the use of radiolabeled compound to determine the primary routes of elimination (e.g., renal, fecal) and to conduct a mass balance analysis.
Experimental Methodologies
While specific, detailed experimental protocols for the ADME studies of MRTX9768 are not available in the public domain, this section outlines the general methodologies typically employed in preclinical assessments of oral small molecule inhibitors.
Pharmacokinetic Studies
Pharmacokinetic parameters are typically determined following intravenous and oral administration of the compound to preclinical species such as mice, rats, and dogs.
References
An In-depth Technical Guide to MRTX9768: Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding kinetics of MRTX9768, a first-in-class, orally active, and selective inhibitor of the PRMT5-MTA complex. The information presented herein is curated for researchers, scientists, and professionals involved in drug development and oncology research.
Introduction to MRTX9768 and its Target
MRTX9768 is a potent and selective inhibitor that targets the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1][2][3][4] PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a significant role in various cellular processes.[4]
The therapeutic strategy for MRTX9768 is rooted in the concept of synthetic lethality. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A, the metabolite MTA accumulates to high levels.[1][4] This accumulation leads to the formation of a PRMT5-MTA complex, which is the specific target of MRTX9768.[1][4][5] By selectively inhibiting this complex, MRTX9768 preferentially kills cancer cells with MTAP deletion while sparing healthy cells.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for MRTX9768 and its precursors, demonstrating its potency, selectivity, and binding affinity.
Table 1: In Vitro Potency of MRTX9768
| Assay | Cell Line | IC50 (nM) |
| SDMA Inhibition | HCT116 (MTAP-deleted) | 3[1][2][4] |
| HCT116 (MTAP-wild type) | 544[1][2][4] | |
| Cell Proliferation | HCT116 (MTAP-deleted) | 11[1][2][4] |
| HCT116 (MTAP-wild type) | 861[1][2][4] |
Table 2: Binding Affinity of MRTX9768 Precursors to PRMT5-MTA Complex
| Compound | Assay | K D (Binding Affinity) |
| Initial Fragment Hit | Surface Plasmon Resonance (SPR) | 18 µM[1] |
| MRTX4646 (Optimized Intermediate) | Surface Plasmon Resonance (SPR) | 57 nM[1] |
Target Engagement and Binding Kinetics
MRTX9768 exhibits tight binding and prolonged occupancy of the PRMT5-MTA complex.[2][3] Evidence from washout experiments in LU99 cells treated with MRTX9768 (0-250 nM) shows sustained inhibition of symmetric dimethylarginine (SDMA) even after a 4-day washout period following a 3-hour drug treatment.[2][3] This prolonged target engagement is a key feature of its mechanism of action.
While specific kinetic parameters such as kon and koff have not been publicly disclosed, the discovery and optimization process involved biophysical techniques like Surface Plasmon Resonance (SPR) to determine binding affinities (KD).[1] The significant improvement in KD from the initial fragment hit (18 µM) to an optimized intermediate, MRTX4646 (57 nM), highlights the structure-guided design process that led to the potent inhibition by MRTX9768.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of MRTX9768 are not fully available in the public domain. However, based on the reported assays, the following sections outline the general methodologies that are likely employed.
Fragment-Based Screening via Surface Plasmon Resonance (SPR)
The initial identification of a chemical starting point for MRTX9768 was achieved through a fragment-based screening campaign using SPR.
Objective: To identify small molecule fragments that bind to the PRMT5-MTA complex.
General Protocol:
-
Immobilization: Recombinant PRMT5 protein is immobilized on an SPR sensor chip.
-
Complex Formation: A running buffer containing a constant concentration of MTA (e.g., 20 µM) is flowed over the sensor surface to ensure the formation of the PRMT5-MTA complex.[6]
-
Fragment Screening: A library of small molecule fragments is injected one by one over the chip surface.
-
Binding Detection: The SPR instrument detects changes in the refractive index upon fragment binding, which is proportional to the mass change on the sensor surface.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the binding affinity (KD) of the fragment hits.
X-Ray Crystallography
To understand the binding mode of the initial fragment hit and guide the structure-based drug design of more potent inhibitors, X-ray crystallography was employed.
Objective: To determine the three-dimensional structure of the fragment bound to the PRMT5-MTA complex.
General Protocol:
-
Crystallization: The purified PRMT5-MTA complex is co-crystallized with the fragment of interest. This involves screening various conditions (e.g., pH, temperature, precipitating agents) to obtain high-quality crystals.
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.[7][8]
-
Data Collection and Processing: The diffraction data are collected and processed to determine the electron density map of the unit cell.[7][8]
-
Structure Determination and Refinement: The known amino acid sequence of PRMT5 and the chemical structure of MTA and the fragment are fitted into the electron density map. The resulting model is refined to obtain a high-resolution three-dimensional structure.[7]
Cellular Symmetric Dimethylarginine (SDMA) Inhibition Assay
This assay is used to assess the functional activity of MRTX9768 in a cellular context by measuring the inhibition of PRMT5's methyltransferase activity.
Objective: To quantify the inhibition of SDMA levels in cells treated with MRTX9768.
General Protocol:
-
Cell Culture: HCT116 cells (both MTAP-deleted and MTAP-wild type) are cultured in appropriate media.[9]
-
Compound Treatment: Cells are treated with a range of concentrations of MRTX9768 for a specified period (e.g., 72 hours).
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Western Blotting:
-
Protein samples are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the SDMA modification.
-
A secondary antibody conjugated to a reporter enzyme is then used for detection.
-
The signal is visualized and quantified.
-
-
Data Analysis: The intensity of the SDMA signal at different MRTX9768 concentrations is used to determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of MRTX9768 on the growth of cancer cells.
Objective: To determine the anti-proliferative activity of MRTX9768.
General Protocol:
-
Cell Seeding: HCT116 cells (MTAP-deleted and MTAP-wild type) are seeded in multi-well plates.[10]
-
Compound Treatment: Cells are treated with various concentrations of MRTX9768.
-
Incubation: The plates are incubated for an extended period (e.g., 10 days) to allow for cell proliferation.[11]
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.[10]
-
Data Analysis: The cell viability data is plotted against the MRTX9768 concentration to calculate the IC50 value.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: MRTX9768 Signaling Pathway in MTAP-deleted Cancer Cells.
Caption: Discovery and Characterization Workflow for MRTX9768.
Caption: Logical Relationship of MRTX9768's Synthetic Lethal Mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. youtube.com [youtube.com]
- 6. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 10. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of MRTX9768 Hydrochloride, a Selective PRMT5-MTA Complex Inhibitor
For Research Use Only
Introduction
MRTX9768 is a potent and selective, orally active inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in the regulation of cellular processes including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in various cancers.
The gene encoding methylthioadenosine phosphorylase (MTAP) is frequently co-deleted with the tumor suppressor gene CDKN2A in a variety of cancers. This leads to the accumulation of MTA in cancer cells. MTA can bind to PRMT5, forming a PRMT5-MTA complex. MRTX9768 exhibits a synthetic lethal mechanism of action by selectively targeting this PRMT5-MTA complex, leading to potent inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing normal cells with intact MTAP. These application notes provide detailed protocols for the in vitro characterization of MRTX9768 hydrochloride.
Data Presentation
The following table summarizes the in vitro activity of MRTX9768 in engineered HCT116 colorectal cancer cell lines.
| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Fold Selectivity (MTAP WT/del) |
| HCT116 | Wild-Type | SDMA Inhibition | 544 | >180-fold |
| HCT116 | Deletion | SDMA Inhibition | 3 | |
| HCT116 | Wild-Type | Cell Proliferation | 861 | >78-fold |
| HCT116 | Deletion | Cell Proliferation | 11 |
Data compiled from publicly available information.[1][2][3]
Signaling Pathway
Caption: MRTX9768 synthetic lethality in MTAP-deleted cancers.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
HCT116 MTAP wild-type and MTAP-deleted cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT116 MTAP wild-type and MTAP-deleted cells.
-
Seed the cells in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the MRTX9768 stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plates for 5-7 days at 37°C in a 5% CO₂ incubator.
-
-
Assay Measurement:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the MRTX9768 concentration and determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Caption: Cell viability assay workflow.
Symmetric Dimethylarginine (SDMA) Quantification by Western Blot
This protocol is used to assess the intracellular inhibition of PRMT5 by measuring the levels of SDMA on total cellular proteins.
Materials:
-
HCT116 MTAP wild-type and MTAP-deleted cells
-
Complete growth medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-SDMA antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48-72 hours.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (whole-cell lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody (GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for SDMA and the loading control using image analysis software.
-
Normalize the SDMA signal to the loading control signal for each sample.
-
Calculate the percentage of SDMA inhibition relative to the vehicle control.
-
Plot the percentage of SDMA inhibition against the log of the MRTX9768 concentration to determine the IC50 value.
-
Caption: SDMA Western blot workflow.
In Vitro PRMT5 Enzymatic Assay
This is a general protocol to measure the direct enzymatic activity of PRMT5 and the inhibitory effect of MRTX9768. This assay can be adapted to various detection formats (e.g., radiometric, fluorescence, or luminescence-based).
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) for radiometric assay or unlabeled SAM for other formats
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well assay plates
-
Detection reagents specific to the chosen assay format (e.g., scintillation fluid, antibody-based detection)
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and the diluted MRTX9768.
-
For MTA-cooperative assessment, pre-incubate the enzyme and substrate with a fixed concentration of MTA before adding MRTX9768.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ³H-SAM (or unlabeled SAM).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction (e.g., by adding trichloroacetic acid for radiometric assays).
-
Detect the methylated product according to the chosen assay format. For the radiometric assay, this involves capturing the radiolabeled peptide on a filter plate and measuring radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PRMT5 inhibition for each concentration of MRTX9768 relative to the positive control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value.
-
References
Application Notes and Protocols for MRTX9768 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX9768 is a potent, selective, and orally active first-in-class inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] This synthetic lethal inhibitor is specifically designed to target cancers with methylthioadenosine phosphorylase (MTAP) gene deletions, which are frequently co-deleted with the tumor suppressor gene CDKN2A.[3][4][5] In MTAP-deleted cancer cells, MTA accumulates and binds to PRMT5, forming a PRMT5-MTA complex. MRTX9768 selectively binds to and inhibits this complex, leading to synthetic lethality in these cancer cells while sparing normal cells.[3][4][5]
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] This post-translational modification plays a crucial role in various cellular processes, including RNA splicing, signal transduction, and the epigenetic regulation of gene expression.[3] Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers.[3] These application notes provide detailed protocols for the preparation and use of MRTX9768 hydrochloride in a cell culture setting to investigate its biological effects.
Quantitative Data
The following tables summarize the in vitro efficacy of MRTX9768 in relevant cell lines.
Table 1: In Vitro IC50 Values of MRTX9768
| Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |
| HCT116 | MTAP-deleted | SDMA Inhibition | 3 | [1][3] |
| HCT116 | MTAP-deleted | Cell Proliferation | 11 | [1][3] |
| HCT116 | MTAP wild-type | SDMA Inhibition | 544 | [1][3] |
| HCT116 | MTAP wild-type | Cell Proliferation | 861 | [1][3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | 50 mg/mL (117.81 mM) | Ultrasonic and warming to 60°C may be required. Use freshly opened DMSO as it is hygroscopic. | [1] |
| DMSO | 35 mg/mL (82.46 mM) | - | [6] |
Signaling Pathway and Experimental Workflow
References
Dissolving MRTX9768 Hydrochloride in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the dissolution of MRTX9768 hydrochloride in dimethyl sulfoxide (B87167) (DMSO). MRTX9768 is a potent and selective, orally active inhibitor of the PRMT5-MTA complex, a key target in cancers with MTAP/CDKN2A deletions.[1][2][3] Adherence to proper dissolution and storage protocols is critical for ensuring the compound's stability and the reproducibility of experimental results.
Compound Information and Solubility
This compound is a white to off-white solid.[1] Its solubility in DMSO is a crucial parameter for the preparation of stock solutions for both in vitro and in vivo studies. It is important to use high-quality, anhydrous (hygroscopic) DMSO, preferably from a newly opened bottle, as the water content in DMSO can significantly impact solubility.[1][2]
Table 1: Solubility and Storage of this compound in DMSO
| Parameter | Value | Notes |
| Molecular Weight | 460.89 g/mol | |
| Solubility in DMSO | 19 mg/mL (41.22 mM)[1] | Requires sonication. |
| 50 mg/mL (117.81 mM)[2] | Requires sonication and warming (up to 60°C). | |
| Stock Solution Storage | -80°C for up to 6 months[1][2][4] | |
| -20°C for up to 1 month[1][2][4] | Sealed storage, protected from light and moisture. |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened bottle)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: In a biological safety cabinet, allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.61 mg of this compound (Molecular Weight = 460.89).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-30 minutes.[5]
-
For higher concentrations, gentle warming in a water bath (up to 60°C) may be necessary in conjunction with sonication.[2] Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2][4] Avoid repeated freeze-thaw cycles.
Visualizing the Workflow and Signaling Pathway
Diagram 1: Experimental Workflow for Dissolving this compound
This diagram illustrates the sequential steps for preparing a stock solution of this compound in DMSO.
A flowchart of the dissolution process.
Diagram 2: MRTX9768 Signaling Pathway Inhibition
MRTX9768 is a synthetic lethal inhibitor that specifically targets the PRMT5-MTA complex in cancer cells with MTAP gene deletion.[3][6][7] This leads to the inhibition of PRMT5's methyltransferase activity, preventing the symmetric dimethylation of arginine (SDMA) on target proteins, which ultimately suppresses cancer cell proliferation.[3][7]
MRTX9768 inhibits the PRMT5-MTA complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound|COA [dcchemicals.com]
- 5. emulatebio.com [emulatebio.com]
- 6. MRTX-9768 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
MRTX9768 hydrochloride stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of MRTX9768 hydrochloride stock solutions, a potent and selective PRMT5-MTA complex inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound for reliable and reproducible experimental results.
Quantitative Data Summary
Solubility Data
This compound exhibits solubility in various solvent systems. The following table summarizes the solubility data for preparing stock and working solutions. It is recommended to use freshly opened, anhydrous grade solvents to avoid degradation of the compound.
| Solvent System | Solubility | Observations |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (117.81 mM) | Ultrasonic and warming to 60°C may be required. |
| In vivo Formulation 1 | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.5 mg/mL (9.76 mM) | Clear solution. |
| In vivo Formulation 2 | ||
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.5 mg/mL (9.76 mM) | Clear solution. |
| In vivo Formulation 3 | ||
| 10% DMSO, 90% Corn Oil | ≥ 4.5 mg/mL (9.76 mM) | Clear solution. |
Data sourced from MedChemExpress. Solubility may vary between batches.
Storage and Stability
Proper storage of this compound as a dry powder and in solution is critical to maintain its integrity and activity.[1][2][3][4]
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Store in a dry, dark place. |
| 4°C | weeks | For short-term storage. | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2] |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2] |
Experimental Protocols
Preparation of a 50 mM DMSO Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 460.89 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature for at least 1 hour before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 23.04 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution to 60°C for 5-10 minutes.
-
Alternatively, or in combination with warming, sonicate the solution in a water bath until it becomes clear.
-
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
Visualizations
Workflow for Stock Solution Preparation and Storage
Caption: Workflow for this compound Stock Solution Preparation.
MRTX9768 Mechanism of Action: Targeting the PRMT5-MTA Complex
MRTX9768 is a synthetic lethal inhibitor that selectively targets cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][6][7][8] In MTAP-deleted cells, methylthioadenosine (MTA) accumulates and binds to PRMT5, forming an inactive PRMT5-MTA complex.[6][7][8] MRTX9768 specifically binds to and stabilizes this inactive complex, leading to potent and selective inhibition of PRMT5 activity in these cancer cells.[6][7][8]
Caption: MRTX9768 Selective Inhibition in MTAP-Deleted Cancer Cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound|COA [dcchemicals.com]
- 5. MRTX9768 - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for In Vivo Administration of MRTX9768 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX9768 is a potent and selective, orally bioavailable inhibitor of the PRMT5-MTA complex.[1][2][3] This novel therapeutic agent operates through a synthetic lethal mechanism, specifically targeting cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a genetic alteration present in approximately 9-15% of all cancers.[3][4][5] In MTAP-deleted cancer cells, the substrate 5'-methylthioadenosine (MTA) accumulates and forms a complex with PRMT5. MRTX9768 selectively binds to and inhibits this PRMT5-MTA complex, leading to cancer cell death while sparing normal cells where MTAP is functional.[3][5] Preclinical in vivo studies in mouse xenograft models have demonstrated dose-dependent inhibition of symmetric dimethylarginine (SDMA), a pharmacodynamic marker of PRMT5 activity, and significant anti-tumor efficacy upon oral administration of MRTX9768.[1][4]
These application notes provide a comprehensive overview of the in vivo administration of MRTX9768 hydrochloride in mice, including detailed protocols for formulation, administration, and efficacy evaluation in xenograft models.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The selective action of MRTX9768 is rooted in the specific metabolic changes that occur in cancer cells with MTAP gene deletion. The following diagram illustrates the signaling pathway and the mechanism of MTA-cooperative PRMT5 inhibition.
References
- 1. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Western Blot Analysis of Symmetric Dimethylarginine (SDMA) Following MRTX9768 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification is integral to numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target.[1] MRTX9768 is a potent and orally active inhibitor that selectively targets the PRMT5-MTA (methylthioadenosine) complex, which is prevalent in cancer cells with MTAP/CDKN2A gene deletions.[2][3][4] This synthetic lethal approach leads to the inhibition of PRMT5's methyltransferase activity and a subsequent reduction in global SDMA levels.[2][5]
These application notes provide a detailed protocol for performing Western blot analysis to monitor the pharmacodynamic effects of MRTX9768 treatment by quantifying changes in SDMA levels in cultured cells.
Signaling Pathway and Experimental Workflow
MRTX9768 exerts its effect by binding to the PRMT5-MTA complex, thereby inhibiting its catalytic activity. This leads to a decrease in the symmetric dimethylation of arginine residues on various protein substrates. The experimental workflow involves treating cells with MRTX9768, preparing whole-cell lysates, and then using Western blotting to detect the levels of SDMA.
References
Application Notes and Protocols for Cell Proliferation Assays Using MRTX9768 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the anti-proliferative effects of MRTX9768 hydrochloride, a potent and selective inhibitor of the PRMT5-MTA complex. This document includes detailed protocols for cell proliferation assays, data presentation guidelines, and visualizations of the relevant signaling pathways and experimental workflows.
Important Note on Mechanism of Action: this compound is a first-in-class, orally active inhibitor that selectively targets the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1][2] It exerts its anti-cancer effects through a synthetic lethal mechanism in tumor cells with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is often co-deleted with the tumor suppressor gene CDKN2A.[3][4][5] It is crucial to distinguish MRTX9768 from KRAS G12D inhibitors, which represent a different class of targeted cancer therapies.
Principle of Action: Synthetic Lethality in MTAP-Deleted Cancers
Protein arginine methyltransferase 5 (PRMT5) is an enzyme essential for various cellular processes, including cell proliferation.[6][7] In normal cells, PRMT5 activity is regulated. However, in cancer cells with a deletion of the MTAP gene, there is an accumulation of the metabolite MTA.[4] This accumulated MTA binds to PRMT5, forming a PRMT5-MTA complex.[4] MRTX9768 is designed to specifically bind to and inhibit this PRMT5-MTA complex, leading to a potent and selective anti-proliferative effect in MTAP-deleted cancer cells while largely sparing normal, MTAP-wild-type (WT) cells.[5][8]
Data Presentation: In Vitro Efficacy of MRTX9768
The following table summarizes the half-maximal inhibitory concentration (IC50) values of MRTX9768 in engineered HCT116 colorectal cancer cell lines, demonstrating its selectivity for MTAP-deleted cells.
| Cell Line | MTAP Status | SDMA IC50 (nM) | Proliferation IC50 (nM) |
| HCT116 | MTAP-del | 3 | 11 |
| HCT116 | MTAP-WT | 544 | 861 |
Data sourced from MedchemExpress and Network of Cancer Research.[1][8]
Experimental Protocols
Two common and reliable methods for assessing cell proliferation in response to MRTX9768 treatment are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
This compound
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in isopropanol)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[10] The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Materials:
-
This compound
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
Signaling Pathway
MRTX9768's mechanism of action is centered on the inhibition of PRMT5, which in turn affects downstream signaling pathways involved in cell proliferation, such as the ERK pathway.[7] PRMT5 has been shown to regulate the expression of genes that can influence this pathway.
Conclusion
This compound is a promising therapeutic agent that demonstrates potent and selective inhibition of cell proliferation in MTAP-deleted cancer cells. The provided protocols for MTT and CellTiter-Glo® assays offer robust methods for evaluating the efficacy of MRTX9768 in a laboratory setting. Accurate data interpretation relies on understanding its specific mechanism of action as a PRMT5-MTA complex inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. letswinpc.org [letswinpc.org]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
- 6. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Unveiling MRTX9768 Hydrochloride: A Guide for Researchers
For research use only. Not for use in humans.
MRTX9768 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies.
Mechanism of Action
MRTX9768 operates through a mechanism of synthetic lethality. In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite MTA accumulates.[1] This accumulated MTA binds to PRMT5, forming a PRMT5-MTA complex. MRTX9768 selectively binds to and inhibits this PRMT5-MTA complex, leading to the suppression of PRMT5's methyltransferase activity.[1] PRMT5 is responsible for the symmetric dimethylation of arginine residues on various proteins, a process crucial for cellular functions including RNA splicing and signal transduction. By inhibiting the PRMT5-MTA complex, MRTX9768 disrupts these processes, ultimately leading to cell death in MTAP-deleted cancer cells while sparing normal cells where MTA levels are low.
Data Presentation
In Vitro Efficacy of MRTX9768
| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| HCT116 | MTAP-deleted | SDMA Inhibition | 3 | [1] |
| HCT116 | MTAP-wild type | SDMA Inhibition | 544 | [1] |
| HCT116 | MTAP-deleted | Cell Proliferation | 11 | [1] |
| HCT116 | MTAP-wild type | Cell Proliferation | 861 | [1] |
Experimental Protocols
Western Blotting for Symmetric Dimethylarginine (SDMA) Inhibition
This protocol outlines the procedure to assess the inhibition of PRMT5 activity by measuring the levels of symmetric dimethylarginine (SDMA)-modified proteins in cell lysates.
Materials:
-
This compound
-
MTAP-deleted and MTAP-wild type cancer cell lines (e.g., HCT116)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against SDMA-motif
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate MTAP-deleted and MTAP-wild type cells in appropriate culture dishes and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a range of concentrations of MRTX9768 (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a DMSO-treated vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes how to measure the effect of MRTX9768 on the proliferation of cancer cells.
Materials:
-
This compound
-
MTAP-deleted and MTAP-wild type cancer cell lines
-
96-well cell culture plates
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of MRTX9768. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of MRTX9768 in a mouse xenograft model.
Materials:
-
This compound
-
MTAP-deleted cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (optional) at a concentration of 1-5 x 10^7 cells/mL.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a formulation of this compound in the vehicle for oral gavage.
-
Administer MRTX9768 or the vehicle to the respective groups at a predetermined dose and schedule (e.g., once or twice daily).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
-
Study Endpoint and Analysis:
-
Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).
-
Compare the tumor growth between the treatment and control groups to evaluate the efficacy of MRTX9768.
-
Mandatory Visualizations
Caption: Signaling pathway of MRTX9768 in MTAP-deleted cells.
Caption: Experimental workflow for in vitro evaluation of MRTX9768.
Where to Purchase Research-Grade this compound
Below is a list of potential suppliers for research-grade this compound. Researchers should verify the purity and quality of the compound from the specific vendor before use.
| Supplier | Catalog Number | Purity | Quantity |
| MedchemExpress | HY-136443A | >98% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
| Adooq Bioscience | A19768 | 99.76% | 5 mg, 10 mg, 50 mg, 100 mg, 200 mg |
| Selleck Chemicals | S0047 | ≥98% | 5 mg, 10 mg, 50 mg, 100 mg |
| Cayman Chemical | 33694 | ≥98% | 5 mg, 10 mg, 25 mg |
| Apexbt | B6468 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
Disclaimer: This information is for educational purposes only and does not constitute an endorsement of any specific supplier. Prices and availability are subject to change. It is crucial to consult the supplier's website and product documentation for the most current information. All products are for research use only.
References
Application Notes and Protocols for MRTX9768 Hydrochloride
For Research Use Only. Not for use in humans or animals.
These application notes provide detailed safety and handling guidelines, experimental protocols, and technical data for MRTX9768 hydrochloride, a potent and selective inhibitor of the PRMT5-MTA complex. This document is intended for researchers, scientists, and drug development professionals.
Safety and Handling Guidelines
As a potent, biologically active compound, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following guidelines are based on best practices for handling hazardous research chemicals and information from suppliers.
1.1. Personal Protective Equipment (PPE)
A comprehensive assessment of risk should be conducted by the institution's safety plan. The following PPE is recommended when handling this compound in solid or solution form:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn. Change gloves immediately if contaminated, punctured, or torn.
-
Gowns: A disposable, long-sleeved gown resistant to permeability by hazardous drugs is required.
-
Eye and Face Protection: Safety glasses with side shields or goggles should be worn. A face shield is recommended when there is a risk of splashing.
-
Respiratory Protection: For procedures that may generate aerosols or when handling the solid compound outside of a containment system, a NIOSH-approved respirator (e.g., N95) is recommended.
1.2. Engineering Controls
-
All work with solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.
1.3. Storage and Stability
-
Solid Compound: Store at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks). Keep the container tightly sealed and protected from light and moisture.[1]
-
Stock Solutions: Aliquot and store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. Protect from light.
1.4. First Aid Measures
In the event of exposure, follow these first aid guidelines and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
1.5. Spill and Waste Disposal
-
Spills: In case of a spill, wear appropriate PPE and contain the spill using absorbent materials. Clean the area with a suitable decontamination solution.
-
Waste Disposal: Dispose of all waste materials, including unused compound, contaminated PPE, and labware, in accordance with federal, state, and local regulations for hazardous waste.[3]
Mechanism of Action and Signaling Pathway
MRTX9768 is a first-in-class, orally active inhibitor that selectively targets the PRMT5-MTA complex.[2][4] PRMT5 (Protein Arginine Methyltransferase 5) is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription and cell proliferation.
In cancers with a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, the metabolite methylthioadenosine (MTA) accumulates. MTA binds to PRMT5, forming a PRMT5-MTA complex. MRTX9768 exhibits a synthetic lethal mechanism by specifically binding to and inhibiting this PRMT5-MTA complex, leading to potent and selective anti-tumor activity in MTAP-deleted cancers while sparing normal cells.
Caption: MRTX9768 selectively inhibits the PRMT5-MTA complex in MTAP-deleted cancer cells.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Potency of MRTX9768
| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| HCT116 | MTAP-del | SDMA Inhibition | 3 | [4] |
| HCT116 | MTAP-del | Cell Proliferation | 11 | [4] |
| HCT116 | MTAP-WT | SDMA Inhibition | 544 | [4] |
| HCT116 | MTAP-WT | Cell Proliferation | 861 | [4] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of MRTX9768
| Species | Dose and Route | Observation | Reference |
| CD-1 Mouse | 30 mg/kg, Oral | Favorable ADME profile, >50% bioavailability | [2] |
| Beagle Dog | 30 mg/kg, Oral | Favorable ADME profile, >50% bioavailability | [2] |
| Cynomolgus Monkey | 10 mg/kg, Oral | Moderate to high clearance | [2] |
| Mouse (Xenograft) | 100 mg/kg, Oral, BID, 6/21 days | SDMA inhibition maintained 3 days after dosing cessation | [2] |
Experimental Protocols
4.1. Preparation of Stock Solutions
-
Materials: this compound (solid), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Under sterile conditions in a chemical fume hood, prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, for 1 mg of this compound (MW: 460.9 g/mol ), add 217 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store aliquots at -80°C.
-
4.2. In Vitro Cell Proliferation Assay
This protocol describes a general method for assessing the effect of MRTX9768 on the proliferation of MTAP-deleted and MTAP wild-type cancer cell lines.
Caption: Workflow for an in vitro cell proliferation assay with MRTX9768.
4.3. In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of MRTX9768 in a mouse xenograft model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous tumors derived from an MTAP-deleted human cancer cell line.
-
Drug Formulation: For oral administration, MRTX9768 can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] Prepare fresh daily.
-
Dosing:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into vehicle control and treatment groups.
-
Administer MRTX9768 or vehicle control orally (p.o.) at the desired dose and schedule (e.g., once or twice daily).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status regularly.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.
-
Excise tumors for pharmacodynamic (e.g., SDMA levels) and histological analysis.
-
Disclaimer: This document is for informational purposes only and does not constitute a warranty of any kind. All researchers should consult their institution's safety guidelines and protocols before handling this compound.
References
Application Notes and Protocols for MRTX9768 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical studies involving MRTX9768, a potent and selective inhibitor of the PRMT5-MTA complex. The protocols and experimental controls outlined below are essential for obtaining robust and reproducible data to evaluate the efficacy and mechanism of action of MRTX9768.
Introduction
MRTX9768 is a first-in-class, orally active inhibitor that targets the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1][2] Its mechanism of action is based on the principle of synthetic lethality, specifically targeting cancer cells with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is often co-deleted with the tumor suppressor gene CDKN2A.[3][4] In MTAP-deleted cancer cells, MTA accumulates and forms a complex with PRMT5. MRTX9768 selectively binds to and inhibits this PRMT5-MTA complex, leading to the suppression of symmetric dimethylarginine (SDMA) marks on substrate proteins, inhibition of cell proliferation, and ultimately, cancer cell death.[2][5] In contrast, healthy cells with functional MTAP do not accumulate MTA to the same extent, rendering them significantly less sensitive to MRTX9768.[2]
Data Presentation
The following tables summarize the in vitro potency of MRTX9768 in isogenic HCT116 cell lines, demonstrating its high selectivity for MTAP-deleted cancer cells.
Table 1: In Vitro SDMA Inhibition by MRTX9768
| Cell Line | MTAP Status | SDMA IC₅₀ (nM) |
| HCT116 | MTAP-deleted | 3[2] |
| HCT116 | MTAP-wild type | 544[2] |
Table 2: In Vitro Anti-proliferative Activity of MRTX9768
| Cell Line | MTAP Status | Proliferation IC₅₀ (nM) |
| HCT116 | MTAP-deleted | 11[2] |
| HCT116 | MTAP-wild type | 861[2] |
Mandatory Visualizations
Signaling Pathway of PRMT5 and Point of Intervention by MRTX9768
Figure 1: MRTX9768 selectively inhibits the PRMT5-MTA complex in MTAP-deleted cells.
Experimental Workflow for In Vitro Evaluation of MRTX9768
Figure 2: Workflow for assessing MRTX9768's in vitro efficacy and target engagement.
Logical Framework for Experimental Controls in MRTX9768 Studies
Figure 3: A logical framework outlining the necessary controls for robust MRTX9768 studies.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MRTX9768 on the proliferation of MTAP-deleted and MTAP-wild type cancer cell lines.
Materials:
-
Isogenic cancer cell lines (e.g., HCT116 MTAP-del and HCT116 MTAP-wt)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116)
-
MRTX9768
-
DMSO (vehicle)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 90 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare a 10-point serial dilution of MRTX9768 in complete culture medium, starting from 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest MRTX9768 dose.
-
Add 10 µL of the diluted MRTX9768 or vehicle control to the respective wells.
-
Incubate for 72-120 hours.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Experimental Controls:
-
Negative Controls:
-
Vehicle control (DMSO) to assess the effect of the solvent on cell viability.
-
Untreated cells as a baseline for normal cell growth.
-
MTAP-wild type cells to demonstrate the selectivity of MRTX9768.
-
-
Positive Controls:
-
Another well-characterized PRMT5 inhibitor (e.g., GSK3326595 or JNJ-64619178) to confirm assay performance.[2]
-
A known cytotoxic agent to ensure the cell line is responsive to growth inhibition.
-
Western Blot for SDMA Inhibition
Objective: To assess the target engagement of MRTX9768 by measuring the inhibition of symmetric dimethylarginine (SDMA) levels in whole-cell lysates.
Materials:
-
Isogenic cancer cell lines
-
MRTX9768
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with various concentrations of MRTX9768 or vehicle for 24-72 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-SDMA antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total PRMT5 and a loading control to ensure equal protein loading.
-
Quantify band intensities and normalize to the loading control.
Experimental Controls:
-
Negative Controls:
-
Vehicle control (DMSO) to establish baseline SDMA levels.
-
MTAP-wild type cell lysate to show the lower sensitivity to SDMA inhibition.
-
-
Positive Controls:
-
Lysate from cells treated with another PRMT5 inhibitor.
-
Lysate from cells with shRNA-mediated knockdown of PRMT5 to confirm antibody specificity and the effect of PRMT5 loss on SDMA levels.
-
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of orally administered MRTX9768 in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
MTAP-deleted cancer cell line (e.g., HCT116 MTAP-del)
-
Matrigel
-
MRTX9768 formulated for oral gavage
-
Vehicle for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant 1-5 million MTAP-deleted cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-200 mm³.
-
Randomize mice into treatment groups (e.g., vehicle, MRTX9768 at different doses).
-
Administer MRTX9768 or vehicle orally once or twice daily according to the desired schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for SDMA).
Experimental Controls:
-
Negative Controls:
-
Vehicle control group to assess tumor growth without treatment.
-
A parallel study using an MTAP-wild type xenograft model to demonstrate the in vivo selectivity of MRTX9768.[6]
-
-
Positive Controls:
-
A group treated with a different PRMT5 inhibitor to compare efficacy.
-
A group treated with a standard-of-care chemotherapy for the specific cancer type to benchmark the efficacy of MRTX9768.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRTX9768 hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges of MRTX9768 hydrochloride. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure successful preparation and use of this compound in your experiments.
Solubility Data Summary
The following tables summarize the known solubility of MRTX9768 and its hydrochloride salt in various solvents and solvent systems.
Table 1: Solubility of MRTX9768 (Free Base)
| Solvent | Concentration | Method |
| DMSO | 50 mg/mL (117.81 mM) | Ultrasonic warming and heating to 60°C may be required. It is recommended to use newly opened, anhydrous DMSO as the compound is sensitive to moisture.[1] |
Table 2: Solubility of this compound for In Vivo Formulations
| Solvent System | Concentration | Resulting Solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 4.5 mg/mL (9.76 mM) | Clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 4.5 mg/mL (9.76 mM) | Clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 4.5 mg/mL (9.76 mM) | Clear solution.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.89 mM) | Clear solution; requires sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.89 mM) | Suspended solution; requires sonication.[1] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Question: My this compound is not dissolving in my chosen solvent. What should I do?
Answer: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Verify the Solvent: Ensure you are using a recommended solvent system. For stock solutions, anhydrous DMSO is recommended for the free base, which can then be used to prepare aqueous formulations of the hydrochloride salt.[1] Direct dissolution in aqueous buffers is not recommended due to low solubility.
-
Gentle Heating: Gently warm the solution. For DMSO stock solutions of the free base, heating up to 60°C can aid dissolution.[1]
-
Sonication: Use an ultrasonic bath to assist with dissolution. This is particularly helpful for some of the mixed solvent systems used for in vivo studies.[1][2]
-
Fresh Solvent: For DMSO stock solutions, it is critical to use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of the compound.[1]
-
pH Adjustment: While not explicitly detailed in the provided protocols, for some poorly soluble compounds, adjusting the pH of the aqueous component of a formulation can improve solubility. This should be done with caution and validated for your specific experimental setup.
Question: I observed precipitation after preparing my this compound solution. How can I resolve this?
Answer: Precipitation can occur for several reasons. Here are some solutions:
-
Re-dissolve: If precipitation occurs upon standing, try to redissolve the compound by gentle warming and/or sonication before use.[2]
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous working solutions fresh on the day of use to minimize the risk of precipitation.[2]
-
Storage: Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Solvent Ratio: Double-check the volumetric ratios of the solvents in your formulation. Inaccurate measurements can lead to the compound falling out of solution.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While data for the hydrochloride salt specifically in 100% DMSO is not provided, protocols for in vivo formulations start with a stock solution of the compound in DMSO.[2] For the free base, MRTX9768, a stock solution can be prepared in DMSO at a concentration of 50 mg/mL.[1] It is common practice to use a high-concentration DMSO stock to prepare subsequent aqueous dilutions for experimental use.
Q2: Can I dissolve this compound directly in water or PBS?
A2: Direct dissolution in aqueous solutions like water or PBS is generally not recommended due to the compound's poor aqueous solubility. If an aqueous solution is required, it should be prepared by diluting a DMSO stock solution into the final aqueous medium or by using a co-solvent system.[2] If you must use water as the final diluent, it is advised to filter and sterilize the working solution through a 0.22 μm filter before use.[2]
Q3: How should I store my this compound solutions?
A3: Stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2] Working solutions, especially those for in vivo experiments, should be prepared fresh daily.[2]
Q4: What are some alternative formulation strategies for poorly soluble compounds like this compound?
A4: For poorly soluble drugs, several formulation strategies can be employed to improve bioavailability. These include:
-
Particle size reduction: Techniques like micronization and nanonization increase the surface area for dissolution.[3][4]
-
Solid dispersions: Dispersing the drug in a hydrophilic carrier matrix can enhance dissolution.[3][4][5]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3][5][6]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in aqueous environments.[3][5] The use of SBE-β-CD in one of the provided protocols is an example of this approach.[2]
Experimental Protocols
Protocol 1: Preparation of a 4.5 mg/mL this compound solution for in vivo use (PEG300/Tween-80 Formulation)
This protocol yields a clear solution of ≥ 4.5 mg/mL.[2]
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 45 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 45 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Protocol 2: Preparation of a 4.5 mg/mL this compound solution for in vivo use (SBE-β-CD Formulation)
This protocol yields a clear solution of ≥ 4.5 mg/mL.[2]
Materials:
-
This compound
-
DMSO (anhydrous)
-
20% SBE-β-CD in Saline
Procedure:
-
Prepare a 45 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, add 100 µL of the 45 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
Visual Guides
Experimental Workflow for Preparing this compound Solutions
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Inhibition by MRTX9768
Caption: MRTX9768 inhibits the PRMT5-MTA complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MRTX9768 Hydrochloride IC50 Determination: A Technical Support Guide
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the determination of the half-maximal inhibitory concentration (IC50) for MRTX9768 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is MRTX9768 and what is its mechanism of action?
A1: MRTX9768 is a potent, selective, and orally active first-in-class inhibitor that targets the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, MTA accumulates.[3] MRTX9768 selectively binds to the PRMT5-MTA complex, inhibiting its methyltransferase activity.[3] This leads to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins, ultimately suppressing cell proliferation in MTAP-deleted tumors.[1][3]
Q2: Which cell lines are most sensitive to MRTX9768?
A2: Cell lines with a homozygous deletion of the MTAP gene are particularly sensitive to MRTX9768. The compound shows marked selectivity for MTAP-deleted cells over MTAP wild-type (WT) cells. For example, in HCT116 MTAP-deleted cells, the IC50 for cell proliferation is significantly lower than in HCT116 MTAP-WT cells.[1][2]
Q3: How should I prepare this compound for in vitro assays?
A3: this compound should be dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For in vitro experiments, this stock solution is then further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the cell culture is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. For in vivo studies, specific formulations involving PEG300, Tween-80, and saline, or SBE-β-CD in saline, can be used to prepare a clear solution.
Q4: What is a typical incubation time for an IC50 determination assay with MRTX9768?
A4: The optimal incubation time can vary depending on the cell line and its doubling time. However, for cell viability assays with PRMT5 inhibitors, incubation periods typically range from 72 to 120 hours to allow for sufficient time to observe cytotoxic or anti-proliferative effects.[4] Shorter incubation times may not be sufficient to capture the full effect of the inhibitor.
Data Presentation
| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| HCT116 | del | SDMA Inhibition | 3 | [1][2] |
| HCT116 | del | Cell Proliferation | 11 | [1][2] |
| HCT116 | WT | SDMA Inhibition | 544 | [1][2] |
| HCT116 | WT | Cell Proliferation | 861 | [1][2] |
Experimental Protocols
Protocol: Cell Viability IC50 Determination using MTT Assay
This protocol provides a general framework for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of MRTX9768. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well and place the plate on a shaker at a low speed for 10 minutes to fully dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the MRTX9768 concentration.
-
Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS. Ensure thorough mixing of all solutions before adding them to the wells. |
| No or weak dose-response curve | Incorrect concentration range of MRTX9768, insufficient incubation time, or use of MTAP-wild-type cells. | Perform a wider range of serial dilutions. Increase the incubation time (e.g., up to 120 hours). Confirm the MTAP status of your cell line; MRTX9768 is most effective in MTAP-deleted cells. |
| Precipitation of MRTX9768 in culture medium | The concentration of MRTX9768 exceeds its solubility in the medium, or the final DMSO concentration is too low. | Lower the final concentration of MRTX9768. Ensure the DMSO stock solution is fully dissolved before diluting in the medium. Add the stock solution to the pre-warmed medium while gently vortexing. |
| High background in no-cell control wells | Contamination of the medium or reagents. | Use fresh, sterile medium and reagents. |
| Unexpectedly high IC50 value in MTAP-deleted cells | Cell line misidentification or contamination, degradation of MRTX9768, or issues with the assay readout. | Authenticate your cell line (e.g., by STR profiling). Prepare fresh dilutions of MRTX9768 from a new stock. Validate your assay with a known positive control inhibitor. |
Visualizations
Caption: Workflow for determining the IC50 of MRTX9768.
Caption: MRTX9768 selectively targets the PRMT5-MTA complex.
Caption: A logical approach to troubleshooting IC50 assays.
References
- 1. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
long-term stability of MRTX9768 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of MRTX9768 hydrochloride in solution. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions.[1][2][3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q2: How long can I store this compound stock solutions?
A2: The recommended storage periods for this compound stock solutions are outlined in the table below.[1][2][3] For in vivo experiments, it is best to use freshly prepared working solutions on the same day.[1][2]
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: DMSO is a commonly used solvent for preparing high-concentration stock solutions of this compound.[3] If water is used to prepare a stock solution, it should be diluted to the working solution, filtered, and sterilized with a 0.22 μm filter before use.[1]
Q4: My this compound precipitated out of solution. What should I do?
A4: Precipitation can occur if the compound's concentration exceeds its solubility in the chosen solvent or buffer. Consider the following troubleshooting steps:
-
Decrease the final concentration: The aqueous solubility of the compound may have been exceeded.
-
Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values may improve solubility.
-
Use a co-solvent system: For in vivo studies, co-solvents like PEG300 and Tween-80 can be used to improve solubility.[1]
Stability Data Summary
| Storage Temperature | Recommended Duration | Solvent | Additional Notes |
| -80°C | Up to 6 months | DMSO | Sealed storage, away from moisture and light.[1][2] |
| -20°C | Up to 1 month | DMSO | Sealed storage, away from moisture and light.[1][2] |
| 4°C | Up to 2 weeks | DMSO | [3] |
Experimental Protocols
Protocol 1: General Assessment of Small Molecule Stability in Solution
This protocol provides a general method to evaluate the chemical stability of a small molecule inhibitor like this compound in a specific solution over time.[4][5]
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Desired aqueous buffer or cell culture medium
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Incubator
-
Centrifuge
-
HPLC vials
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into the desired aqueous buffer or cell culture medium to the final working concentration.
-
Initial Sample (T=0): Immediately take an aliquot of the working solution. If the solution contains proteins, quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.
-
Sample Processing: Centrifuge the T=0 sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the incubated solution and process them as described in steps 3 and 4.[5]
-
Analysis: Analyze the samples by HPLC or LC-MS. The stability is determined by comparing the peak area of the parent compound at each time point to the peak area at T=0. The appearance of new peaks may indicate degradation products.[5]
Visualizations
Caption: MRTX9768 Signaling Pathway in MTAP-deleted Cancers.
Caption: Experimental Workflow for Stability Assessment.
Troubleshooting Guide
Q5: I am observing a loss of compound activity in my cell-based assays over time. What could be the cause?
A5: Loss of activity can be due to several factors:
-
Degradation in Culture Medium: The compound may be unstable in the cell culture medium. Assess its stability directly in the medium using the protocol provided above.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-binding plates or adding a small amount of a non-ionic surfactant.
-
Inconsistent Solution Preparation: Ensure that the protocol for solution preparation is standardized and followed consistently.
Q6: I see new peaks appearing in my HPLC/LC-MS analysis of the stock solution over time. What does this mean?
A6: The appearance of new peaks is indicative of compound degradation.[5] It is crucial to identify these degradation products to understand the degradation pathway. Based on this, you can implement strategies to mitigate degradation, such as adjusting the pH, protecting from light, or adding antioxidants.
Q7: My experimental results are inconsistent between different batches of experiments. What should I check?
A7: Inconsistent results can often be traced back to the handling of the compound solution:
-
Variable Storage: Ensure that storage times and conditions for the solutions are consistent across all experiments.
-
Fresh Solutions: The most reliable approach is to prepare fresh solutions for each experiment.[5] If using stored solutions, ensure they are within the recommended stability period.
-
Standardized Protocols: Adhere to a standardized protocol for solution preparation to minimize variability.[5]
References
troubleshooting inconsistent results with MRTX9768
Welcome to the technical support center for MRTX9768. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MRTX9768?
A1: MRTX9768 is a potent, selective, and orally active first-in-class inhibitor of the PRMT5-MTA complex.[1][2] It functions through a synthetic lethal approach, specifically targeting cancer cells with MTAP/CDKN2A gene deletions.[3][4] In these cells, the accumulation of methylthioadenosine (MTA) leads to the formation of a PRMT5-MTA complex, which MRTX9768 binds to and stabilizes, thereby inhibiting the methyltransferase activity of PRMT5.[3][5] This leads to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins, ultimately inhibiting cell proliferation.[1][4][5]
Q2: How should MRTX9768 be stored?
A2: For long-term storage, it is recommended to store MRTX9768 as a solid at -20°C for up to one month or at -80°C for up to six months, protected from light.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[6]
Q3: What is the recommended solvent for MRTX9768?
A3: MRTX9768 can be dissolved in DMSO to prepare a stock solution. For in vivo experiments, the DMSO stock can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline, or with corn oil.[1][2] It is crucial to ensure the compound is fully dissolved and to observe for any precipitation.[7]
Q4: We are observing significant variability in our IC50 values for MRTX9768 between experiments. What are the potential causes?
A4: Inconsistent IC50 values are a common challenge and can arise from several factors:
-
Compound Stability and Solubility: Ensure the compound is fully dissolved in the stock solution and does not precipitate upon dilution into your assay medium. Prepare fresh dilutions for each experiment.[6][7]
-
Cell-Based Factors: Use cells within a consistent and low passage number range to avoid phenotypic drift.[8][9] Inconsistent cell seeding density is a major source of variability.[8][10]
-
Assay Conditions: Variations in incubation times, serum concentration, and even the specific lot of reagents can impact results.[8] The solvent (e.g., DMSO) concentration should be kept consistent and at a non-toxic level across all wells.[8]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
High variability between replicate wells can obscure the true effect of MRTX9768.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure the cell suspension is homogeneous before and during plating. Gently swirl the flask or tube between pipetting.[10] |
| Edge Effects | Wells on the perimeter of the plate are prone to evaporation. Avoid using the outer wells for experimental samples or fill them with sterile media or PBS to create a humidity barrier.[8][10] |
| Pipetting Errors | Calibrate pipettes regularly. Use consistent pipetting technique, including tip immersion depth and speed of aspiration/dispensing. |
| Compound Precipitation | Visually inspect for any precipitate in the stock solution and after dilution in media. If precipitation is observed, consider preparing a fresh stock solution or adjusting the dilution method.[7] |
| Inconsistent Incubation Times | Ensure all plates are incubated for the same duration, especially for endpoint assays.[8][10] |
Issue 2: Weak or no inhibition of SDMA levels in Western Blot analysis.
A lack of reduction in symmetric dimethylarginine (SDMA) levels suggests a problem with the experimental setup or the compound's activity.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Suboptimal MRTX9768 Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line. |
| Poor Cell Permeability | While MRTX9768 is orally active, its permeability can vary between cell lines. Consider extending the incubation time to allow for sufficient intracellular accumulation.[7] |
| Antibody Issues | Ensure the primary antibody for SDMA is validated and used at the recommended dilution. Use a positive control (e.g., lysate from untreated sensitive cells) and a negative control. |
| Protein Transfer Issues | Verify successful protein transfer from the gel to the membrane using Ponceau S staining. Ensure no air bubbles are trapped between the gel and the membrane.[11] |
| Insufficient Blocking | Inadequate blocking can lead to high background and mask the signal. Optimize blocking conditions by trying different blocking agents (e.g., BSA vs. milk) or increasing the blocking time.[12][13] |
Issue 3: Discrepancy between biochemical and cellular assay results.
Potent activity in a biochemical assay that doesn't translate to a cellular context is a frequent observation with small molecule inhibitors.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Cellular Efflux | Target cells may express efflux pumps (e.g., P-glycoprotein) that actively remove MRTX9768. This can be investigated using efflux pump inhibitors.[6] |
| Compound Metabolism | Cells can metabolize the compound over time, reducing its effective concentration.[10] Consider a time-course experiment to assess the duration of the inhibitory effect. |
| Target Engagement in Cells | Confirm that MRTX9768 is engaging its target in the cellular environment. This can be assessed by measuring SDMA levels on known PRMT5 substrates via Western Blot.[6] |
| Presence of MTA in Cellular Media | MRTX9768 is an MTA-cooperative inhibitor. Ensure that the experimental conditions in your cellular assay allow for the presence of MTA, especially in MTAP-deleted cell lines where MTA accumulation is expected. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol provides a general guideline for assessing the effect of MRTX9768 on cell proliferation.
Materials:
-
MTAP-deleted and wild-type cancer cell lines
-
Complete cell culture medium
-
MRTX9768
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MRTX9768 in complete cell culture medium. Include a vehicle control (DMSO) with the same final solvent concentration as the highest MRTX9768 concentration.[7]
-
Remove the existing medium and add 100 µL of the medium containing the different concentrations of MRTX9768 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for SDMA Levels
This protocol details the detection of symmetric dimethylarginine (SDMA) levels to confirm MRTX9768 target engagement.
Materials:
-
Cell lysates from MRTX9768-treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA (e.g., anti-SDMA-motif antibody)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentrations of MRTX9768 for the appropriate duration.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[7]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[7]
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
Visualizations
Caption: MRTX9768 Mechanism of Action in MTAP-Deleted vs. Wild-Type Cells.
Caption: Logical workflow for troubleshooting inconsistent MRTX9768 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. blog.addgene.org [blog.addgene.org]
Technical Support Center: Identifying Potential Off-Target Effects of MRTX9768
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting potential off-target effects of MRTX9768, a potent and selective MTA-cooperative PRMT5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MRTX9768 and how does its selectivity profile appear?
MRTX9768 is a first-in-class, orally active, and selective inhibitor of the protein arginine methyltransferase 5 (PRMT5)-methylthioadenosine (MTA) complex.[1][2] Its mechanism is based on synthetic lethality, specifically targeting cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][4] In MTAP-deleted cancer cells, MTA accumulates and forms a complex with PRMT5. MRTX9768 preferentially binds to this PRMT5-MTA complex, leading to potent inhibition of PRMT5's methyltransferase activity.[3][5] This selectivity allows for the targeted killing of cancer cells while sparing normal tissues where MTA levels are low.[3][5] Preclinical data for similar MTA-cooperative PRMT5 inhibitors, such as MRTX1719, show high selectivity with minimal effects on the viability of MTAP wild-type cells or hematopoietic cells.[6][7][8]
Q2: Are there any known off-target effects of MRTX9768?
Currently, there is limited publicly available information detailing specific off-target proteins for MRTX9768. The design of MTA-cooperative PRMT5 inhibitors, in general, aims for high selectivity. However, some studies on similar compounds suggest the possibility of off-target activity at higher concentrations.[2] It is crucial for researchers to empirically determine the selectivity of MRTX9768 in their specific experimental systems.
Q3: What are the common on-target toxicities associated with PRMT5 inhibition that could be mistaken for off-target effects?
PRMT5 is essential for the function of healthy, highly proliferative tissues. Therefore, on-target inhibition of PRMT5 can lead to toxicities that may be confused with off-target effects. Common treatment-related adverse events observed with PRMT5 inhibitors in clinical trials include:
-
Hematological: Anemia, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count).[4][9]
-
Gastrointestinal: Nausea, vomiting, and diarrhea.[4]
-
General: Fatigue and asthenia (weakness).[4]
Researchers should carefully monitor for these on-target effects and distinguish them from potential novel off-target toxicities.
Q4: When should I start investigating potential off-target effects in my experiments?
It is advisable to consider potential off-target effects under the following circumstances:
-
Discrepancy between cellular and biochemical potency: The effective concentration in your cellular assay is significantly higher than the reported biochemical IC50 for PRMT5 inhibition.
-
Unexpected or inconsistent phenotypes: The observed cellular phenotype does not align with the known biological functions of PRMT5 or is inconsistent across different cell lines or with genetic knockdown of PRMT5.
-
Toxicity in MTAP wild-type cells: Significant cytotoxicity is observed in cells that do not have the MTAP deletion, where MRTX9768 is expected to be less active.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be related to off-target effects of MRTX9768.
| Issue | Possible Cause | Suggested Action |
| High cytotoxicity in MTAP wild-type (WT) cells at concentrations that are effective in MTAP-deleted cells. | 1. Off-target inhibition of a protein essential for the viability of MTAP WT cells. 2. On-target PRMT5 inhibition in MTAP WT cells at higher concentrations. | 1. Confirm On-Target Engagement: Perform a Western blot for symmetric dimethylarginine (SDMA) on known PRMT5 substrates (e.g., histone H4 at arginine 3) in both MTAP-deleted and WT cells. A significant decrease in SDMA should be observed at lower concentrations in MTAP-deleted cells. 2. Perform a Dose-Response Curve: Carefully titrate MRTX9768 in both cell types to determine the therapeutic window. 3. Proteome-wide Off-Target Screening: Utilize techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) or chemical proteomics to identify potential off-target binders. |
| Observed cellular phenotype is inconsistent with PRMT5 knockdown/knockout. | 1. The phenotype is caused by inhibition of an off-target protein. 2. The inhibitor has a different effect on the PRMT5 complex than genetic depletion. | 1. Genetic Validation: Use CRISPR/Cas9 to generate a PRMT5 knockout cell line and compare the phenotype to that of MRTX9768 treatment. A discrepancy suggests off-target effects. 2. Use a Structurally Unrelated PRMT5 Inhibitor: Compare the phenotype with another MTA-cooperative or a general PRMT5 inhibitor. Consistent phenotypes across different inhibitors suggest an on-target effect. |
| Conflicting results between different functional assays. | 1. Assay-specific artifacts. 2. Inhibition of different off-targets that influence specific assay readouts. | 1. Validate with Orthogonal Assays: Use multiple, mechanistically distinct assays to measure the same biological endpoint (e.g., for cell viability, use both a metabolic assay like MTT and a membrane integrity assay like Trypan Blue). 2. Control for Assay Interference: Run cell-free controls to ensure MRTX9768 does not directly interfere with assay reagents. |
Data Presentation
Table 1: In Vitro Potency of MRTX1719 (a similar MTA-cooperative PRMT5 inhibitor)
| Assay Type | Condition | IC50 (nmol/L) |
| Biochemical PRMT5 Assay | Without MTA | 20.4 |
| Biochemical PRMT5 Assay | With MTA | 3.6 |
Data sourced from preclinical studies of MRTX1719, a compound with a similar mechanism of action to MRTX9768.[5]
Experimental Protocols
Protocol 1: Assessing On-Target Engagement via Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To confirm that MRTX9768 is inhibiting PRMT5 activity in a cellular context by measuring the levels of a known PRMT5-mediated methylation mark.
Methodology:
-
Cell Culture and Treatment:
-
Plate MTAP-deleted and MTAP wild-type cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose range of MRTX9768 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for symmetric dimethylarginine (SDMA) or a specific PRMT5 substrate like symmetrically dimethylated Histone H4 at Arginine 3 (H4R3me2s) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., total Histone H4, GAPDH, or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the SDMA mark and the loading control.
-
Normalize the SDMA signal to the loading control.
-
Compare the normalized SDMA levels in MRTX9768-treated samples to the vehicle control to determine the extent of PRMT5 inhibition.
-
Protocol 2: Proteome-Wide Off-Target Identification using Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS)
Objective: To identify potential off-target proteins of MRTX9768 in an unbiased, proteome-wide manner by assessing changes in protein thermal stability upon drug binding.
Methodology:
-
Cell Treatment:
-
Treat intact cells with a high concentration of MRTX9768 (e.g., 10-20 times the cellular EC50) or a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes) to induce protein denaturation and precipitation. A typical temperature gradient would be from 37°C to 67°C.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-precipitated proteins) from the precipitated proteins by centrifugation.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution trypsin digestion of the soluble protein fractions.
-
Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the relative abundance of proteins in the soluble fraction at each temperature for both the MRTX9768-treated and vehicle control samples.
-
Generate melting curves for each identified protein.
-
Proteins that show a significant shift in their melting temperature in the presence of MRTX9768 are considered potential direct or indirect targets.
-
Visualizations
Caption: MRTX9768 inhibits the PRMT5-MTA complex in MTAP-deleted cancer cells.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
minimizing MRTX9768 cytotoxicity in MTAP wild-type cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MRTX9768, a potent and selective MTA-cooperative PRMT5 inhibitor. The focus is on understanding and minimizing cytotoxicity observed in methylthioadenosine phosphorylase (MTAP) wild-type (WT) cells to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MRTX9768 and why is it designed to be selective for MTAP-deleted cancer cells?
A1: MRTX9768 is a synthetic lethal-based inhibitor that targets the protein arginine methyltransferase 5 (PRMT5).[1][2] PRMT5 is an essential enzyme for both healthy and cancerous cells.[2] In cancer cells with a homozygous deletion of the MTAP gene, the substrate for the MTAP enzyme, 5'-deoxy-5'-methylthioadenosine (MTA), accumulates to high concentrations.[1][3] This accumulated MTA binds to PRMT5, forming a distinct PRMT5-MTA complex.[1][2][4] MRTX9768 was specifically designed to bind to this PRMT5-MTA complex with high affinity, leading to potent inhibition of PRMT5's methyltransferase activity.[1][4][5] In MTAP wild-type (WT) cells, MTA levels are low, the PRMT5-MTA complex is not prevalent, and therefore MRTX9768 exhibits significantly lower inhibitory activity. This MTA-cooperative inhibition is the basis for its selectivity and the synthetic lethal therapeutic strategy.[2]
Q2: What is the expected level of cytotoxicity for MRTX9768 in MTAP-WT cells compared to MTAP-deleted cells?
A2: MRTX9768 demonstrates marked selectivity for MTAP-deleted cells. In the HCT116 isogenic cell lines, the IC50 for cell proliferation was 11 nM in MTAP-deleted cells versus 861 nM in MTAP-WT cells, representing a selectivity of over 78-fold.[4][6][7][8] A similar selective effect is observed on the pharmacodynamic marker of PRMT5 activity, symmetric dimethylarginine (SDMA), with an IC50 of 3 nM in MTAP-deleted cells and 544 nM in MTAP-WT cells.[4][6][7][8] Therefore, a significantly higher concentration of MRTX9768 is required to induce cytotoxicity in MTAP-WT cells.
Comparative Potency of MRTX9768
| Cell Line | Target | IC50 Value |
| HCT116 MTAP-del | Proliferation | 11 nM |
| HCT116 MTAP-WT | Proliferation | 861 nM |
| HCT116 MTAP-del | SDMA Inhibition | 3 nM |
| HCT116 MTAP-WT | SDMA Inhibition | 544 nM |
| Data sourced from studies on HCT116 isogenic cell lines.[4][6][7][8] |
Q3: Are there any known off-target effects of MRTX9768 that could contribute to MTAP-WT cell cytotoxicity?
A3: While MRTX9768 is highly selective, like most small molecule inhibitors, it can exhibit off-target effects at high concentrations. First-generation, non-MTA-cooperative PRMT5 inhibitors are known to have mechanism-based toxicities such as neutropenia and anemia, which limits their dosing.[9] MRTX9768 was developed to avoid these issues by selectively targeting tumor cells. Cytotoxicity in MTAP-WT cells at high concentrations is likely due to inhibition of the apo or SAM-bound PRMT5, mimicking first-generation inhibitors, or binding to other structurally related proteins. Proactive strategies like using the lowest effective concentration and including proper controls are crucial to minimize the impact of these potential off-target effects.[10]
Troubleshooting Guide
This guide addresses the common issue of observing higher-than-expected cytotoxicity in MTAP-WT control cells during experimentation with MRTX9768.
Issue: Significant cytotoxicity observed in my MTAP-WT cell line at concentrations expected to be selective for MTAP-deleted cells.
Possible Cause 1: Incorrect MTAP Status The assumed MTAP-WT cell line may actually be MTAP-deleted or have very low MTAP expression.
-
Troubleshooting Step: Confirm the MTAP status of your cell line.
-
Western Blot: Perform a Western blot to detect the MTAP protein. Include a validated MTAP-deleted cell line (e.g., HCT116 MTAP-del) as a negative control and a validated MTAP-WT line (e.g., HCT116 MTAP-WT) as a positive control.
-
qPCR: Use quantitative PCR to measure MTAP mRNA expression levels relative to a housekeeping gene.
-
Possible Cause 2: Compound Concentration or Exposure Time Even with high selectivity, excessive concentrations or prolonged exposure times can lead to cytotoxicity in MTAP-WT cells.
-
Troubleshooting Step: Perform a detailed dose-response and time-course experiment.
-
Use a broad range of MRTX9768 concentrations (e.g., from 1 nM to 10 µM) on both your MTAP-WT and a control MTAP-deleted cell line.
-
Assess cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours) to determine the optimal experimental window that maximizes the selectivity between the two cell types.
-
Possible Cause 3: On-Target PRMT5 Inhibition in WT Cells The specific MTAP-WT cell line being used might be unusually sensitive to even minimal PRMT5 inhibition.
-
Troubleshooting Step: Correlate cytotoxicity with PRMT5 target engagement.
-
Treat both MTAP-WT and MTAP-deleted cells with MRTX9768 at the problematic concentration.
-
Perform a Western blot for the SDMA mark on proteins (e.g., on SmD3). A reduction in SDMA indicates PRMT5 inhibition.[11] If cytotoxicity correlates with a decrease in SDMA in your WT cells, the effect is on-target.
-
Possible Cause 4: True Off-Target Effect The cytotoxicity may be unrelated to PRMT5 inhibition and caused by the compound interacting with another cellular target.
-
Troubleshooting Step: Use control compounds.
-
Include a structurally similar but inactive analog of MRTX9768, if available, to ensure the observed effects are not due to the chemical scaffold itself.[10]
-
Compare the effects of MRTX9768 with a non-MTA-cooperative PRMT5 inhibitor. If the toxicity profile is different, it may point towards a specific off-target effect of MRTX9768.
-
Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability.
-
Materials:
-
Cells (MTAP-WT and MTAP-del controls)
-
96-well plates
-
Complete culture medium
-
MRTX9768 stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of MRTX9768 in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO).[12]
-
Incubation: Incubate for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 490-540 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Protocol 2: Western Blot for MTAP and SDMA
This protocol is for verifying cell line MTAP status and assessing PRMT5 inhibition.
-
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MTAP, anti-SDMA, and a loading control like anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Protein Quantification: Measure protein concentration of cell lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-MTAP, 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: For SDMA analysis, the same membrane can be stripped and re-probed with the anti-SDMA antibody and subsequently the loading control antibody.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. google.com [google.com]
- 3. MTA-cooperative PRMT5 inhibitors enhance T cell-mediated antitumor activity in MTAP-loss tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MRTX-9768 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the In Vivo Oral Bioavailability of MRTX9768
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments aimed at improving the in vivo oral bioavailability of MRTX9768.
I. Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of MRTX9768 in preclinical models?
A1: Preclinical data indicates that MRTX9768 is orally active.[1][2][3] One source suggests a favorable ADME profile with greater than 50% bioavailability in mice and dogs.[3] However, variability in experimental conditions and formulations can lead to different outcomes.
Q2: What are the common challenges that can lead to suboptimal oral bioavailability for a compound like MRTX9768?
A2: Like many small molecule inhibitors, MRTX9768's oral bioavailability can be influenced by several factors, including:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low intestinal permeability: The dissolved drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The compound may be metabolized in the intestinal wall or the liver before reaching systemic circulation.
-
Efflux by transporters: The compound could be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
Q3: What initial steps should I take if I observe low oral exposure of MRTX9768 in my in vivo mouse studies?
A3: If you are observing low plasma concentrations of MRTX9768 after oral administration, a systematic approach is recommended. First, verify your experimental procedures, including the accuracy of dose preparation and the oral gavage technique. Subsequently, assess the physicochemical properties of your specific batch of MRTX9768, such as its solubility and solid-state characteristics. Finally, consider optimizing the formulation to enhance its solubility and dissolution rate.
II. Troubleshooting Guide
This guide provides a structured approach to troubleshoot and improve the oral bioavailability of MRTX9768 in your in vivo experiments.
Issue 1: High Variability and Low Mean Plasma Concentration of MRTX9768
Symptoms:
-
Large error bars in plasma concentration-time profiles.
-
Inconsistent pharmacodynamic effects in treated animals.
-
Lower than expected mean Area Under the Curve (AUC).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Step 1: Review Dosing Protocol
Ensure the accuracy and consistency of your oral gavage technique. Improper administration can be a significant source of variability.
-
Protocol: Detailed Oral Gavage Protocol for Mice
-
Key Considerations:
-
Dose Formulation: Is the compound fully dissolved or homogenously suspended in the vehicle? For suspensions, ensure consistent particle size and prevent settling.
-
Gavage Technique: Confirm the gavage needle is correctly placed to deliver the full dose to the stomach and avoid accidental administration to the lungs.
-
Vehicle Selection: The vehicle should be non-toxic and not interfere with the absorption of MRTX9768.
-
Step 2: Assess Physicochemical Properties
The inherent properties of your MRTX9768 batch can significantly impact its oral absorption.
-
Solubility: Determine the aqueous solubility of MRTX9768 at different pH values (e.g., pH 2.0, 6.8) to mimic the conditions of the stomach and small intestine.
-
Solid-State Characterization: Analyze the crystalline form (polymorphism) of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Different polymorphs can have different solubilities and dissolution rates.
Step 3: Optimize Formulation
If poor solubility is identified as a likely cause, consider advanced formulation strategies.
-
Amorphous Solid Dispersion (ASD): Dispersing MRTX9768 in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Self-Emulsifying Drug Delivery System (SEDDS): For lipophilic compounds, a SEDDS can improve solubilization in the GI tract by forming a fine emulsion upon contact with intestinal fluids.
Issue 2: Sufficiently High Cmax but Rapid Decline in Plasma Concentration
Symptom:
-
The peak plasma concentration (Cmax) is adequate, but the concentration drops off quickly, leading to a low overall exposure (AUC).
Possible Cause:
-
High First-Pass Metabolism: The compound is likely being rapidly metabolized by enzymes in the liver (hepatic first-pass effect).
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay:
-
Incubate MRTX9768 with liver microsomes (mouse and human) to determine its intrinsic clearance. High clearance suggests rapid metabolism.
-
-
Consider Co-administration with an Enzyme Inhibitor:
-
In a non-clinical setting, co-dosing with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help confirm if metabolism is the primary driver of the rapid clearance. A significant increase in exposure would support this hypothesis.
-
III. Experimental Protocols
Protocol 1: Standard Oral Gavage in Mice
Objective: To administer a precise oral dose of MRTX9768 to mice.
Materials:
-
MRTX9768
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Syringes (1 mL)
-
20-gauge, 1.5-inch curved, ball-tipped oral gavage needles
-
Balance for weighing mice
Procedure:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Prepare the dosing formulation at the desired concentration. If it is a suspension, ensure it is continuously stirred to maintain homogeneity.
-
Draw the calculated volume into the dosing syringe.
-
Restrain the mouse firmly by the scruff of the neck to immobilize its head.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should slide easily down the esophagus. If resistance is met, withdraw and re-insert.
-
Once the needle is in the stomach (pre-measured to the last rib), slowly dispense the formulation.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of distress for at least 10 minutes post-dosing.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) of MRTX9768
Objective: To prepare an ASD of MRTX9768 to improve its aqueous solubility.
Materials:
-
MRTX9768
-
Polymer (e.g., HPMCAS-MG, PVP VA64)
-
Organic solvent (e.g., acetone, methanol)
-
Spray dryer or rotary evaporator
-
Mortar and pestle
Procedure (using a rotary evaporator for small-scale preparation):
-
Dissolve MRTX9768 and the chosen polymer (e.g., in a 1:3 drug-to-polymer ratio by weight) in a suitable organic solvent in a round-bottom flask.
-
Once completely dissolved, evaporate the solvent under reduced pressure using a rotary evaporator with a water bath set to 40-50°C.
-
A thin film will form on the wall of the flask. Continue drying under high vacuum for several hours to remove residual solvent.
-
Scrape the solid material from the flask.
-
Gently grind the resulting solid into a fine powder using a mortar and pestle.
-
Confirm the amorphous nature of the dispersion using XRPD (absence of sharp peaks) and DSC (presence of a single glass transition temperature).
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for MRTX9768
Objective: To formulate MRTX9768 in a lipid-based system to enhance its solubilization.
Materials:
-
MRTX9768
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Heated magnetic stir plate
Procedure:
-
Determine the solubility of MRTX9768 in various oils, surfactants, and co-surfactants to select the best components.
-
Based on solubility data, prepare different ratios of oil, surfactant, and co-surfactant. For example, a common starting point is a 40:40:20 ratio of oil:surfactant:co-surfactant.
-
Add MRTX9768 to the selected excipient mixture at the desired concentration.
-
Gently heat (to ~40°C) and vortex or stir until the drug is completely dissolved, resulting in a clear, isotropic mixture.
-
To test the self-emulsification properties, add a small amount of the SEDDS formulation to an aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation and observe the formation of a fine emulsion.
IV. Data Presentation and Visualization
Table 1: Hypothetical Pharmacokinetic Parameters of MRTX9768 in Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 30 | 150 ± 45 | 2.0 | 900 ± 250 | 100 (Reference) |
| ASD (1:3 in HPMCAS) | 30 | 600 ± 120 | 1.5 | 4500 ± 900 | 500 |
| SEDDS | 30 | 850 ± 180 | 1.0 | 5100 ± 1100 | 567 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Diagram 1: Signaling Pathway of PRMT5 Inhibition by MRTX9768
Caption: MRTX9768 inhibits the PRMT5-MTA complex.
Diagram 2: Experimental Workflow for Formulation Development and In Vivo Testing
Caption: Workflow for formulation and in vivo evaluation.
References
Technical Support Center: Overcoming Resistance to MRTX9768
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to MRTX9768 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MRTX9768 and its intended target cell population?
A1: MRTX9768 is a potent, orally active, and selective inhibitor of the PRMT5 (Protein Arginine Methyltransferase 5) enzyme when it is in complex with MTA (methylthioadenosine).[1][2] The drug is specifically designed to target cancer cells with a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, which is often co-deleted with the CDKN2A tumor suppressor gene.[1][2] In MTAP-deleted cells, MTA accumulates to high levels. MRTX9768 stabilizes the inactive PRMT5-MTA complex, leading to synthetic lethality in these cancer cells while largely sparing healthy cells where MTA levels are low.[2]
Q2: My MTAP-deleted cancer cell line is not responding to MRTX9768 treatment as expected. What are the potential reasons?
A2: If you observe intrinsic resistance to MRTX9768 in a known MTAP-deleted cell line, consider the following possibilities:
-
Incorrect assessment of MTAP status: Verify the homozygous deletion of the MTAP gene in your cell line using PCR or genomic sequencing.
-
Cell line heterogeneity: The cell line may consist of a mixed population with some cells having restored MTAP function. Consider single-cell cloning to isolate a pure MTAP-deleted population.
-
Pre-existing resistance mechanisms: Although MRTX9768 is designed for a specific genetic vulnerability, some cancer cells may have pre-existing alterations in downstream signaling pathways that bypass the effects of PRMT5 inhibition.
Q3: We are observing the development of acquired resistance to MRTX9768 in our long-term cell culture experiments. What are the known or suspected mechanisms?
A3: Acquired resistance to PRMT5 inhibitors, including potentially MRTX9768, can emerge through several mechanisms. Research into PRMT5 inhibitor resistance has shown that it can arise from a drug-induced transcriptional state switch rather than the selection of a pre-existing resistant population.[3] Key potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating parallel signaling pathways that promote survival and proliferation, thereby circumventing the blockade of PRMT5. A notable pathway implicated in resistance to PRMT5 inhibitors is the PI3K/AKT/mTOR signaling cascade.[4]
-
Transcriptional Reprogramming: Resistant cells may undergo a stable change in their gene expression profile. For instance, in lung adenocarcinoma models resistant to PRMT5 inhibitors, the upregulation of STMN2, a microtubule regulator, has been observed and is essential for the resistant state.[3]
-
Target Alteration: While not yet specifically reported for MRTX9768, mutations in the drug target (PRMT5) that prevent inhibitor binding are a theoretical possibility for acquired resistance.
Q4: What strategies can be employed in the lab to overcome or prevent resistance to MRTX9768?
A4: The primary strategy to combat resistance is through combination therapies. Based on the known resistance mechanisms to PRMT5 inhibitors, the following combinations are rational approaches:
-
Combination with mTOR Inhibitors: Given the role of the PI3K/AKT/mTOR pathway in conferring resistance, combining MRTX9768 with an mTOR inhibitor (e.g., temsirolimus) may prevent or overcome resistance.[4]
-
Combination with Taxanes: In cases where resistance is associated with the upregulation of STMN2, a collateral sensitivity to taxanes like paclitaxel (B517696) may be induced.[3] Combining MRTX9768 with paclitaxel could be a synergistic treatment strategy.[3]
-
Combination with MAT2A Inhibitors: Preclinical studies have shown that combining a MAT2A inhibitor with a PRMT5 inhibitor can lead to deeper and more durable antitumor activity by further exploiting the metabolic vulnerabilities of MTAP-deleted cancers.
-
Combination with Immunotherapy: MRTX9768 has been shown to reduce the activation of the PI3K pathway, which is associated with immune resistance.[5] Combining MRTX9768 with an anti-PD-1 immunotherapy has demonstrated superior antitumor activity in preclinical models.[5]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in cell viability assay results with MRTX9768. | Inconsistent cell seeding density, edge effects in multi-well plates, or instability of the compound in culture media. | Ensure uniform cell seeding. Avoid using the outer wells of plates or fill them with sterile media/PBS. Prepare fresh drug dilutions for each experiment. |
| Loss of selectivity between MTAP-deleted and MTAP-wildtype cells. | Off-target effects at high concentrations, or the MTAP-wildtype cell line may have some unforeseen dependency on PRMT5. | Perform a dose-response curve to ensure you are using a concentration within the selective window. Confirm the MTAP status of your control cell line. |
| Resistant colonies appearing after prolonged treatment. | Development of acquired resistance. | Isolate and expand the resistant colonies. Characterize their phenotype and genotype to investigate the mechanism of resistance (see Q3). Test the efficacy of combination therapies (see Q4). |
| Difficulty in replicating published IC50 values. | Differences in cell culture conditions (media, serum), passage number, or cell viability assay methods (e.g., MTT vs. CellTiter-Glo). | Standardize cell culture and assay protocols. Use cells with a consistent passage number. Confirm the IC50 of a control compound to ensure assay validity. |
Quantitative Data Summary
Table 1: In Vitro Potency of MRTX9768 in MTAP-deleted vs. MTAP-wildtype Cancer Cells
| Cell Line | MTAP Status | Assay Type | IC50 (nM) | Reference |
| HCT116 | MTAP-deleted | SDMA Inhibition | 3 | [1][6] |
| HCT116 | MTAP-deleted | Proliferation | 11 | [1][6] |
| HCT116 | MTAP-wildtype | SDMA Inhibition | 544 | [6] |
| HCT116 | MTAP-wildtype | Proliferation | 861 | [6] |
Experimental Protocols
Protocol 1: Generation of MRTX9768-Resistant Cancer Cell Lines
This protocol describes a general method for developing acquired resistance to MRTX9768 in a sensitive, MTAP-deleted cancer cell line.
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of MRTX9768 for the parental cell line.
-
Initial drug exposure: Culture the cells in media containing MRTX9768 at a concentration equal to the IC50.
-
Monitor cell viability: Observe the cells daily. A significant portion of the cells are expected to die.
-
Allow for recovery: When the surviving cells reach approximately 80% confluency, passage them and continue to culture them in the presence of the same drug concentration.
-
Dose escalation: Once the cells demonstrate stable growth at the current drug concentration, gradually increase the concentration of MRTX9768. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat cycles: Continue this cycle of treatment, recovery, and dose escalation for several months.
-
Characterize resistant cells: Periodically, determine the IC50 of the treated cell population. A significant increase in the IC50 (e.g., >5-fold) compared to the parental line indicates the development of resistance.
-
Cryopreservation: At each stage of dose escalation, it is advisable to freeze vials of cells for future reference.
Protocol 2: Western Blot for PRMT5 Target Engagement (SDMA)
This protocol is to assess the pharmacodynamic effect of MRTX9768 by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity.
-
Cell treatment: Plate MTAP-deleted cells and treat with varying concentrations of MRTX9768 for 24-72 hours. Include a vehicle-treated control.
-
Protein extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against SDMA overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control. A dose-dependent decrease in the SDMA signal indicates target engagement by MRTX9768.
Visualizations
Caption: Mechanism of action of MRTX9768 in MTAP-wild-type vs. MTAP-deleted cells.
Caption: Activation of the PI3K/AKT/mTOR pathway as a resistance mechanism to MRTX9768.
Caption: Workflow for generating and characterizing MRTX9768-resistant cell lines.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. youtube.com [youtube.com]
- 3. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for Synthetic Lethality: Comparing the Efficacy and Selectivity of MRTX9768 and MRTX1719
For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies with high efficacy and minimal off-target effects is paramount. Within the arena of synthetic lethality, two promising MTA-cooperative PRMT5 inhibitors, MRTX9768 and MRTX1719, have emerged as potent agents against MTAP-deleted cancers. This guide provides an in-depth, objective comparison of their preclinical performance, supported by experimental data, to aid in navigating their potential therapeutic applications.
At the heart of their mechanism, both MRTX9768 and MRTX1719 exploit a key vulnerability in cancer cells that have lost the methylthioadenosine phosphorylase (MTAP) gene, an event that occurs in approximately 10% of all cancers.[1] This deletion leads to the accumulation of methylthioadenosine (MTA), which in turn forms a complex with the protein arginine methyltransferase 5 (PRMT5).[2] MRTX9768 and MRTX1719 are designed to selectively bind to and inhibit this PRMT5-MTA complex, leading to synthetic lethality in MTAP-deleted cancer cells while sparing healthy, MTAP-wild-type (WT) cells.[1][3]
Efficacy and Selectivity: A Quantitative Comparison
The preclinical efficacy and selectivity of MRTX9768 and MRTX1719 have been extensively evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data, offering a direct comparison of their potency.
| Compound | Assay | Cell Line | IC₅₀ (nM) | Selectivity (MTAP-WT/MTAP-del) | Reference |
| MRTX9768 | SDMA Inhibition | HCT116 MTAP-del | 3 | ~181-fold | [3] |
| SDMA Inhibition | HCT116 MTAP-WT | 544 | [3] | ||
| Cell Proliferation | HCT116 MTAP-del | 11 | ~78-fold | [3] | |
| Cell Proliferation | HCT116 MTAP-WT | 861 | [3] | ||
| MRTX1719 | SDMA Inhibition | HCT116 MTAP-del | 8 | >81-fold | |
| SDMA Inhibition | HCT116 MTAP-WT | 653 | |||
| Cell Proliferation | HCT116 MTAP-del | 12 | >74-fold | ||
| Cell Proliferation | HCT116 MTAP-WT | 890 |
Table 1: In Vitro Efficacy and Selectivity of MRTX9768 and MRTX1719 in HCT116 Colon Cancer Cells. This table presents the half-maximal inhibitory concentration (IC₅₀) values for the inhibition of symmetric dimethylarginine (SDMA) and cell proliferation in MTAP-deleted and MTAP-wild-type HCT116 cells.
| Compound | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MRTX9768 | MTAP-del tumors | Dose-dependent oral administration | Dose-dependent inhibition of SDMA | [3] |
| MRTX1719 | LU99 (NSCLC, MTAP-del) | 12.5, 25, 50, 100 mg/kg, daily oral gavage for 22 days | Dose-dependent tumor growth inhibition | [4] |
| MRTX1719 | Mesothelioma PDX (MTAP-del) | 100 mg/kg, daily oral gavage | Marked antitumor activity, including regression in 4 out of 5 models | [4] |
Table 2: In Vivo Efficacy of MRTX9768 and MRTX1719 in Xenograft Models. This table summarizes the observed anti-tumor activity of both compounds in various mouse models of human cancer.
Signaling Pathway and Mechanism of Action
The inhibition of the PRMT5-MTA complex by MRTX9768 and MRTX1719 sets off a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis in MTAP-deleted cancer cells. PRMT5 is a key enzyme that symmetrically dimethylates arginine residues on both histone and non-histone proteins, playing a crucial role in gene expression, RNA splicing, and signal transduction.[2]
By inhibiting PRMT5, these drugs disrupt the function of the spliceosome, leading to aberrant splicing of numerous genes, including those involved in cell cycle progression.[5][6] This disruption, coupled with the altered methylation of key cell cycle regulators, results in an arrest of the cell cycle, primarily at the G0/G1 phase.[5][6]
References
- 1. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects | Anticancer Research [ar.iiarjournals.org]
A Preclinical Head-to-Head: MRTX9768 Hydrochloride vs. GSK3326595
In the rapidly evolving landscape of targeted cancer therapy, inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) have emerged as a promising class of therapeutics. PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in the regulation of gene expression, RNA splicing, and signal transduction.[1] Its dysregulation is frequently observed in various cancers, making it a compelling therapeutic target.[1]
This guide provides a detailed preclinical comparison of two notable PRMT5 inhibitors: MRTX9768 hydrochloride, a first-in-class PRMT5-MTA complex inhibitor, and GSK3326595, a selective and reversible PRMT5 inhibitor. We will delve into their distinct mechanisms of action, compare their in vitro and in vivo efficacy based on available experimental data, and provide an overview of the methodologies used in these key studies.
Mechanism of Action: A Tale of Two Targeting Strategies
The fundamental difference between MRTX9768 and GSK3326595 lies in their mechanism of action and target specificity.
MRTX9768: A Synthetic Lethal Approach. MRTX9768 is a potent, selective, and orally active inhibitor that specifically targets the PRMT5-MTA complex.[2][3] This inhibitor employs a synthetic lethality strategy by targeting cancer cells with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5] MTAP-deleted cancer cells accumulate high levels of methylthioadenosine (MTA), which binds to PRMT5, forming the PRMT5-MTA complex.[4] MRTX9768 is designed to bind to this specific complex, selectively inhibiting PRMT5 activity in MTAP-deleted tumors while sparing healthy cells with functional MTAP.[4][6]
GSK3326595: A Reversible PRMT5 Inhibitor. GSK3326595 is a potent, selective, and reversible inhibitor of PRMT5.[7][8] Its mechanism of action is non-competitive with respect to the methyl donor S-adenosylmethionine (SAM) and competitive with respect to the protein substrate.[1] By binding to the substrate binding pocket of the PRMT5/MEP50 complex, it prevents the methylation of target proteins, leading to a global reduction in symmetric dimethylarginine (SDMA) levels.[1] GSK3326595 has also been shown to inhibit cellular mRNA splicing and upregulate tumor suppressor functions.[7][9]
In Vitro Efficacy: A Look at the Cellular Level
Preclinical in vitro studies have demonstrated the potent activity of both inhibitors against cancer cell lines.
| Parameter | This compound | GSK3326595 |
| Target | PRMT5-MTA Complex | PRMT5 |
| Cell Line | HCT116 (MTAP-deleted) | Z-138 (Mantle Cell Lymphoma) |
| SDMA Inhibition IC50 | 3 nM[2][3] | - |
| Cell Proliferation IC50 | 11 nM[2][3] | - |
| Cell Line | HCT116 (MTAP-wild type) | Various Peptide Substrates |
| SDMA Inhibition IC50 | 544 nM[2][3] | - |
| Cell Proliferation IC50 | 861 nM[2][3] | - |
| Biochemical IC50 | - | 6.2 nM[8] |
| Peptide Substrate Methylation IC50 | - | 5.9 - 19.7 nM[10] |
Table 1: Comparative In Vitro Efficacy of MRTX9768 and GSK3326595.
MRTX9768 shows marked selectivity for MTAP-deleted cancer cells, with significantly lower IC50 values for both SDMA inhibition and cell proliferation compared to MTAP-wild type cells.[2][3] GSK3326595 demonstrates potent biochemical inhibition of PRMT5 and effectively inhibits the methylation of various peptide substrates.[8][10]
In Vivo Efficacy: Performance in Xenograft Models
Both compounds have shown significant anti-tumor activity in preclinical xenograft models.
| Parameter | This compound | GSK3326595 |
| Xenograft Model | HCT116 (MTAP-deleted) | Z-138 (Mantle Cell Lymphoma) |
| Dosing Regimen | 100 mg/kg, orally, BID, for 6/21 days[2] | 25, 50, 100 mg/kg, orally, BID |
| Outcome | Dose-dependent inhibition of SDMA in tumors[2][3] | Dose-dependent tumor growth inhibition |
| Tumor Growth Inhibition | Not explicitly quantified | 52.1% (25 mg/kg), 88.03% (50 mg/kg), 106.05% (100 mg/kg) |
Table 2: Comparative In Vivo Efficacy of MRTX9768 and GSK3326595.
Oral administration of MRTX9768 led to a dose-dependent reduction of the pharmacodynamic marker SDMA in MTAP-deleted tumors.[2][3] GSK3326595 demonstrated significant, dose-dependent tumor growth inhibition in a mantle cell lymphoma xenograft model.
Pharmacokinetic Profile
A favorable pharmacokinetic profile is crucial for the clinical translation of any therapeutic agent.
| Parameter | This compound | GSK3326595 |
| Bioavailability | >50% in mice and dogs[2][3] | - |
| Clearance | Moderate to high[2][3] | - |
| Terminal Half-life | - | 4-6 hours (in humans)[11] |
Table 3: Pharmacokinetic Parameters of MRTX9768 and GSK3326595.
MRTX9768 has demonstrated good oral bioavailability in preclinical species.[2][3] GSK3326595 has a relatively short terminal half-life in humans.[11]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the PRMT5 signaling pathway and a general workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 signaling and points of inhibition.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validating On-Target PRMT5 Inhibition: A Comparative Guide for MRTX9768
This guide provides a comprehensive comparison of MRTX9768 with other Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, focusing on the experimental validation of on-target activity. It is intended for researchers, scientists, and drug development professionals working in oncology and precision medicine.
Introduction to PRMT5 and MRTX9768
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in regulating various cellular processes, including gene expression, RNA splicing, signal transduction, and DNA damage repair.[2] Dysregulation of PRMT5 activity is implicated in the development and progression of numerous cancers, making it an attractive therapeutic target.[3]
MRTX9768 is a first-in-class, orally active, and selective inhibitor that targets the PRMT5-MTA complex.[4] This mechanism confers a unique synthetic lethality-based approach. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[5][6] MTA binds to PRMT5, creating a novel complex that MRTX9768 is specifically designed to inhibit.[5][6] This allows for selective targeting of MTAP-deleted cancer cells while sparing normal, MTAP-wild-type (WT) cells.[7]
Comparative Analysis of PRMT5 Inhibitors
The validation of a targeted inhibitor requires demonstrating its potency and selectivity against its intended target compared to other available agents. MRTX9768's primary distinction is its MTA-cooperative mechanism, which contrasts with earlier generation, SAM-competitive inhibitors.
Data Presentation
Table 1: Comparison of PRMT5 Inhibitor Activity in Isogenic Cell Lines
| Inhibitor | Cell Line | MTAP Status | SDMA Inhibition IC50 (nM) | Cell Proliferation IC50 (nM) | Reference |
| MRTX9768 | HCT116 | Deleted | 3 | 11 | [7][4] |
| HCT116 | Wild-Type | 544 | 861 | [4] | |
| MRTX1719 * | HCT116 | Deleted | <1 | 12 | [8] |
| HCT116 | Wild-Type | >1,000 | 890 | [8] | |
| GSK3326595 | MC38/gp100 | Wild-Type | - | ~2,000 | [9] |
| MC38/gp100 | Knockout | - | ~1,000 | [9] | |
| B16 | Wild-Type | - | ~1,000 | [9] | |
| B16 | Knockout | - | ~1,000 | [9] |
*Note: MRTX1719 is a closely related, well-characterized MTA-cooperative PRMT5 inhibitor from the same discovery program as MRTX9768.[8][10] Data for MRTX1719 is included to further illustrate the mechanism's selectivity. As shown, MTA-cooperative inhibitors demonstrate significantly greater potency in MTAP-deleted cells compared to wild-type cells and other PRMT5 inhibitors like GSK3326595, which show comparable activity regardless of MTAP status.[8][9]
Key Experiments for On-Target Validation
Validating that an inhibitor's cellular effects are due to the modulation of its intended target is crucial. For PRMT5 inhibitors, the key validation experiments involve biochemical assays, measurement of pharmacodynamic biomarkers, and cellular viability assays.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PRMT5 signaling pathway and a general workflow for validating inhibitors like MRTX9768.
Caption: PRMT5 signaling pathway and points of inhibition for different classes of inhibitors.
Caption: General experimental workflow for validating on-target PRMT5 inhibition.
Experimental Protocols
PRMT5 Methyltransferase Activity Assay (Biochemical)
This assay quantitatively measures the enzymatic activity of PRMT5 and its inhibition by compounds in a cell-free system.
Principle: The assay measures the transfer of a methyl group from the donor S-adenosylmethionine (SAM) to a substrate (e.g., Histone H4 peptide). Inhibition is quantified by a decrease in the methylated product or the co-product S-adenosylhomocysteine (SAH). A common method is a radiometric assay using [3H]-SAM.[11][12]
Materials:
-
Recombinant human PRMT5/MEP50 complex[11]
-
Histone H4 peptide substrate[11]
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)[12]
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT)[13]
-
MRTX9768 and other inhibitors, serially diluted in DMSO
-
SDS-PAGE loading buffer[12]
-
PVDF membrane[12]
-
Scintillation fluid and counter or autoradiography film
Procedure:
-
Prepare reaction mixtures in a microcentrifuge tube containing assay buffer, 0.5-1 µg of histone substrate, and the desired concentration of the inhibitor (e.g., MRTX9768).[12]
-
Initiate the reaction by adding 0.2-0.5 µg of the PRMT5/MEP50 enzyme and 1 µL of [3H]-SAM.[12]
-
Stop the reaction by adding 6X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[12]
-
Separate the reaction products using SDS-PAGE.[12]
-
Transfer the proteins to a PVDF membrane.[12]
-
Allow the membrane to dry and expose it to X-ray film or use a scintillation counter to quantify the incorporated radioactivity.[12]
-
Calculate the percentage of inhibition relative to a vehicle (DMSO) control and determine the IC50 value.
Western Blotting for Symmetric Dimethylarginine (SDMA) Levels (Cellular)
This is the most critical assay for confirming on-target PRMT5 activity in a cellular context, as SDMA is a direct product of PRMT5 function.
Principle: Cells are treated with the inhibitor, and whole-cell lysates are analyzed by Western blot using an antibody specific to the SDMA modification on proteins. A reduction in the global SDMA signal indicates target engagement and inhibition.
Materials:
-
MTAP-deleted and MTAP-WT cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
MRTX9768 and other inhibitors
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[14]
-
BCA Protein Assay Kit[14]
-
Primary Antibody: Anti-Symmetric Di-Methyl Arginine (SDMA) motif antibody[15]
-
Loading Control Antibody: Anti-GAPDH or anti-β-Actin[15]
-
HRP-conjugated secondary antibody[15]
-
PVDF or nitrocellulose membrane[15]
-
Enhanced Chemiluminescence (ECL) detection reagent[15]
Procedure:
-
Cell Treatment: Seed cells (e.g., 70-80% confluency) and treat with serial dilutions of MRTX9768 or comparator compounds for a specified time (e.g., 48-72 hours). Include a vehicle (DMSO) control.[15]
-
Protein Extraction: Harvest cells and lyse them using ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[14]
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[14][15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Perform a final series of washes with TBST.[14]
-
-
Detection: Apply ECL reagent and visualize the protein bands using a digital imager or X-ray film.[15]
-
Analysis: Re-probe the blot with a loading control antibody to confirm equal protein loading. Quantify the band intensities to determine the concentration-dependent reduction in SDMA levels and calculate the IC50.
Cell Viability Assay (Cellular)
This assay measures the functional consequence of PRMT5 inhibition on cell proliferation and survival.
Principle: The metabolic activity or ATP content of viable cells is measured after treatment with the inhibitor. A reduction in signal corresponds to decreased cell viability. The MTT and CellTiter-Glo® assays are common methods.[16]
Materials:
-
MTAP-deleted and MTAP-WT cancer cell lines
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)[16]
-
MRTX9768 and other inhibitors
-
MTT reagent (5 mg/mL) and DMSO (for MTT assay)[16]
-
CellTiter-Glo® Reagent (for CellTiter-Glo® assay)[16]
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)[16]
Procedure (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]
-
Inhibitor Treatment: Treat the cells with a range of inhibitor concentrations for the desired duration (e.g., 72 to 120 hours).[14]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[16]
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.[14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdanderson.org [mdanderson.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
MRTX9768: A Comparative Analysis of its Effects on MTAP-Deleted vs. MTAP-Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of MRTX9768, a first-in-class PRMT5-MTA complex inhibitor, on cancer cells with and without a functional methylthioadenosine phosphorylase (MTAP) gene. The data presented herein, supported by detailed experimental protocols, highlights the synthetic lethal approach of MRTX9768 in selectively targeting MTAP-deleted tumors.
Executive Summary
MRTX9768 demonstrates potent and selective inhibition of cell proliferation and PRMT5 activity in MTAP-deleted (MTAP-del) cancer cells compared to their MTAP wild-type (MTAP-WT) counterparts.[1][2][3][4] This selectivity is attributed to the drug's unique mechanism of action, which leverages the accumulation of methylthioadenosine (MTA) in MTAP-deleted cells to form a stable inhibitory complex with PRMT5.[2][4][5] Preclinical data, both in vitro and in vivo, support the potential of MRTX9768 as a targeted therapy for the significant percentage of cancers harboring MTAP deletions.[2][3]
Mechanism of Action: A Tale of Two Genotypes
The differential effect of MRTX9768 is rooted in the metabolic consequences of MTAP gene deletion. In normal cells (MTAP-WT), MTAP plays a crucial role in the methionine salvage pathway by metabolizing MTA.[2][4] However, in cancer cells with a homozygous deletion of the MTAP gene, MTA accumulates to high levels.[2] This accumulated MTA acts as a weak endogenous inhibitor of the protein arginine methyltransferase 5 (PRMT5), an enzyme essential for cell survival.[2][4]
MRTX9768 is designed to specifically bind to and stabilize the otherwise transient PRMT5-MTA complex, leading to potent and sustained inhibition of PRMT5's methyltransferase activity.[2][4][5] In MTAP-WT cells, where MTA levels are low, the formation of the PRMT5-MTA complex is minimal, and thus MRTX9768 has a significantly reduced inhibitory effect.[1][2][3] This creates a synthetic lethal interaction, where the drug is highly effective in the presence of the MTAP deletion but spares normal cells.[5]
Quantitative Data Comparison
The selectivity of MRTX9768 is evident in the significant differences in its half-maximal inhibitory concentrations (IC50) for symmetric dimethylarginine (SDMA) modification and cell proliferation in isogenic HCT116 cell lines.
| Cell Line | Target | IC50 (nM) | Fold Selectivity (MTAP-WT / MTAP-del) |
| HCT116 MTAP-del | SDMA Inhibition | 3[1][2][3] | \multirow{2}{}{181.3} |
| HCT116 MTAP-WT | SDMA Inhibition | 544[1][2][3] | |
| HCT116 MTAP-del | Cell Proliferation | 11[1][2][3] | \multirow{2}{}{78.3} |
| HCT116 MTAP-WT | Cell Proliferation | 861[1][2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of MRTX9768.
Cell Viability / Proliferation (MTT Assay)
This protocol is a standard procedure for assessing the effect of a compound on cell viability and proliferation.
Materials:
-
HCT116 MTAP-deleted and MTAP-WT cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MRTX9768 stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 MTAP-del and MTAP-WT cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MRTX9768 in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of MRTX9768 or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 values.
Symmetric Dimethylarginine (SDMA) Western Blot
This protocol is used to assess the level of PRMT5 activity by measuring the methylation of its substrates.
Materials:
-
Treated HCT116 MTAP-del and MTAP-WT cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA (e.g., anti-SDMA-RG)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the relative levels of SDMA.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
Preclinical Combination Strategies for MRTX9768: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
MRTX9768, a first-in-class, orally active inhibitor of the PRMT5-MTA complex, has demonstrated significant preclinical activity as a monotherapy in MTAP-deleted cancers.[1][2][3][4] The synthetic lethal approach of targeting this specific tumor metabolism vulnerability has paved the way for investigations into combination therapies aimed at enhancing anti-tumor efficacy and overcoming potential resistance mechanisms. While specific preclinical data on MRTX9768 combination therapies are limited in publicly available literature, extensive research on its closely related successor, MRTX1719, and other MTA-cooperative PRMT5 inhibitors like AMG 193 and BMS-986504, provides a strong foundation for exploring potential synergistic combinations.
This guide compares and summarizes preclinical data for combination therapies involving these next-generation PRMT5 inhibitors with other anti-cancer agents, offering insights into promising strategies that could be applicable to MRTX9768.
Combination with KRAS Inhibitors
A compelling rationale exists for combining MTA-cooperative PRMT5 inhibitors with KRAS inhibitors, particularly in cancers harboring both MTAP deletions and KRAS mutations, such as pancreatic and non-small cell lung cancer (NSCLC). Preclinical studies with analogs of MRTX9768 have shown that this combination can lead to enhanced and prolonged tumor growth suppression.
Preclinical Data Summary: MTA-cooperative PRMT5 Inhibitor + KRAS Inhibitor
| Combination | Cancer Type | Key Findings | Reference |
| AMG 193 + Sotorasib (KRAS G12C inhibitor) | Pancreatic Ductal Adenocarcinoma (PDAC), NSCLC | Significant tumor growth inhibition compared to single agents. | [5] |
| BMS-986504 + KRAS G12C/D Inhibitors | PDAC | Enhanced and prolonged suppression of tumor growth. | [6] |
Experimental Protocol: In Vivo Xenograft Study (General)
A generalized protocol for assessing the in vivo efficacy of an MTA-cooperative PRMT5 inhibitor in combination with a KRAS inhibitor is as follows:
-
Cell Lines and Animal Models: Human cancer cell lines with both MTAP deletion and a specific KRAS mutation (e.g., G12C or G12D) are used. These cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or NSG mice).
-
Treatment Groups: Mice are randomized into four groups: Vehicle control, MTA-cooperative PRMT5 inhibitor alone, KRAS inhibitor alone, and the combination of both inhibitors.
-
Dosing and Administration: Drugs are administered orally at predetermined doses and schedules.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic and biomarker analysis (e.g., Western blot for SDMA, a marker of PRMT5 activity, and downstream KRAS signaling molecules).
Signaling Pathway: Combined PRMT5 and KRAS Inhibition
Caption: Combined inhibition of KRAS and PRMT5-MTA pathways.
Combination with Chemotherapy
The combination of PRMT5 inhibitors with standard-of-care chemotherapy is another promising avenue. Preclinical evidence suggests that inhibiting PRMT5 can sensitize cancer cells to DNA-damaging agents.
Preclinical Data Summary: MTA-cooperative PRMT5 Inhibitor + Chemotherapy
| Combination | Cancer Type | Key Findings | Reference |
| MRTX1719 + Oxaliplatin | Colon Cancer (HCT116) | Synergistic effect on inhibiting cell proliferation. | [7] |
| MRTX1719 + Gemcitabine | Colon Cancer (HCT116) | Synergistic effect on inhibiting cell proliferation. | [7] |
Experimental Protocol: In Vitro Synergy Study
-
Cell Culture: MTAP-deleted cancer cell lines (e.g., HCT116 MTAP-/-) are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a dilution series of the MTA-cooperative PRMT5 inhibitor, the chemotherapeutic agent, and the combination of both drugs for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a standard assay such as CellTiter-Glo®.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Experimental Workflow: In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy testing.
Combination with Immunotherapy
Emerging preclinical data suggests that MTA-cooperative PRMT5 inhibitors can enhance T-cell-mediated antitumor activity, providing a rationale for combination with immune checkpoint inhibitors. MRTX1719 has been shown to exhibit tumor-specific PRMT5 inhibition with limited immunosuppressive effects.[8]
Preclinical Rationale
-
Tumor-Specific PRMT5 Inhibition: MTA-cooperative inhibitors like MRTX1719 selectively target PRMT5 in MTAP-deleted tumors, potentially sparing immune cells from the immunosuppressive effects of global PRMT5 inhibition.[8]
-
Modulation of the Tumor Microenvironment: PRMT5 inhibition can reduce the activation of immune-resistant pathways, such as the PI3K pathway.[8]
While specific in vivo combination data for MRTX9768 with immunotherapy is not yet available, the findings with MRTX1719 suggest that this is a promising area for future investigation.
Conclusion
The preclinical data for next-generation MTA-cooperative PRMT5 inhibitors strongly support the investigation of combination therapies to enhance their anti-tumor activity. The combination with KRAS inhibitors in genetically defined patient populations and with standard-of-care chemotherapy represents highly promising strategies. Furthermore, the potential to combine these agents with immunotherapy opens up new possibilities for treating immunologically "cold" tumors. As MRTX9768 and its successors progress through clinical development, the insights gained from these preclinical combination studies will be invaluable in designing effective therapeutic regimens for patients with MTAP-deleted cancers.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects | Anticancer Research [ar.iiarjournals.org]
- 8. jitc.bmj.com [jitc.bmj.com]
The Next Wave of Precision Oncology: A Comparative Guide to MTA-Cooperative PRMT5 Inhibitors
The inhibition of Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a promising strategy in oncology, particularly for tumors with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comprehensive comparison of MRTX9768 and its clinical successor, MRTX1719, with other leading MTA-cooperative PRMT5 inhibitors currently in clinical development. We delve into the mechanism of action, comparative preclinical and clinical data, and the experimental methodologies used to evaluate these next-generation cancer therapeutics.
From Preclinical Lead to Clinical Candidate: The MRTX9768 Story
Preclinical studies highlighted the promise of this approach, with MRTX9768 demonstrating a high degree of selectivity and potent anti-proliferative activity in MTAP-deleted cancer models.[8] Building on this foundation, Mirati advanced a successor molecule, MRTX1719 , into clinical trials.[9] MRTX1719 is an orally bioavailable, MTA-cooperative PRMT5 inhibitor that has shown >70-fold selectivity for MTAP-deleted cells in preclinical models and is now under evaluation in a Phase 1/2 study (NCT05245500).[10][11]
The Competitive Landscape: MTA-Cooperative PRMT5 Inhibitors
The promising mechanism of MTA-cooperative PRMT5 inhibition has led to the development of several clinical-stage candidates. This new generation of inhibitors aims to overcome the on-target, off-tumor toxicities (such as myelosuppression) observed with first-generation, non-selective PRMT5 inhibitors.[1][12] A comparison of the leading second-generation, MTA-cooperative inhibitors is presented below.
Table 1: Comparison of Clinical-Stage MTA-Cooperative PRMT5 Inhibitors
| Feature | MRTX1719 (Mirati/BMS) | AMG 193 (Amgen) | TNG462 (Tango Therapeutics) | TNG908 (Tango Therapeutics) |
| Mechanism | MTA-Cooperative PRMT5 Inhibitor | MTA-Cooperative PRMT5 Inhibitor | MTA-Cooperative PRMT5 Inhibitor | Brain-Penetrant, MTA-Cooperative PRMT5 Inhibitor |
| Target Population | Advanced solid tumors with MTAP deletion[10] | Advanced solid tumors with MTAP deletion[2] | Advanced solid tumors with MTAP deletion[13] | Advanced solid tumors (including glioblastoma) with MTAP deletion[14] |
| Development Phase | Phase 1/2 (NCT05245500)[10] | Phase 1 (NCT05094336)[15] | Phase 1/2 (NCT05732831)[16] | Phase 1/2 (NCT05275478) - Enrollment Stopping[17] |
| Reported Efficacy (ORR) | 6 confirmed responses in 18 evaluable patients (33%)[1][4] | 21.4% in 42 evaluable patients[7][8] | 27% across all histologies (n=94); 43% in cholangiocarcinoma (n=7) | 4 partial responses in 31 non-CNS patients (13%); No responses in GBM[17] |
| Key Safety/Tolerability | Well-tolerated up to 400mg QD; no significant myelosuppression reported[1][18] | Favorable safety profile; common AEs are nausea, vomiting, fatigue; no significant myelosuppression[8][15] | Well-tolerated; DLT is thrombocytopenia | Well-tolerated in non-CNS tumors; failed to achieve therapeutic exposure in the CNS[17] |
ORR: Objective Response Rate; DLT: Dose-Limiting Toxicity; GBM: Glioblastoma; CNS: Central Nervous System. Data is based on initial, publicly reported results from ongoing trials and is subject to change.
Table 2: Selected Preclinical Anti-Proliferation Data
| Compound | Cell Line | MTAP Status | IC50 (Proliferation) | Selectivity (MTAP-WT / MTAP-del) |
| MRTX9768 | HCT116 | MTAP-del | 11 nM[8] | ~78x |
| HCT116 | MTAP-WT | 861 nM[8] | ||
| MRTX1719 | HCT116 | MTAP-del | Not specified | >70x[11] |
| HCT116 | MTAP-WT | Not specified | ||
| TNG908 | Various | MTAP-del | <10 nM[19] | >30x[19] |
| Various | MTAP-WT | Not specified | ||
| TNG462 | Various | MTAP-del | Not specified | ~45x (more potent than TNG908)[5] |
| Various | MTAP-WT | Not specified |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data is compiled from different sources and may not be directly comparable.
Signaling Pathways and Mechanism of Action
PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[2] This modification plays a key role in regulating gene expression, mRNA splicing, DNA damage repair, and cell cycle progression.[18][20] In cancers with MTAP deletion, the resulting MTA accumulation creates a unique dependency on the remaining PRMT5 activity, which is the basis for the synthetic lethal therapeutic strategy.
Key Experimental Protocols
The evaluation of PRMT5 inhibitors relies on a set of standardized in vitro and in vivo assays to determine potency, selectivity, and anti-tumor activity.
Cell Proliferation/Viability Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Objective: To determine the IC50 value of the inhibitor in MTAP-deleted versus MTAP-wild-type cell lines.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., HCT116 MTAP-del and HCT116 MTAP-WT) at an optimal density (e.g., 5,000-10,000 cells/well) in 96-well plates and allow them to adhere overnight.[21]
-
Compound Treatment: Treat cells with a serial dilution of the PRMT5 inhibitor (e.g., MRTX1719) for a specified period (e.g., 48-72 hours).[22]
-
Viability Measurement: Add a reagent such as MTS, MTT, or a luminescent-based reagent like CellTiter-Glo®.[22] These reagents are converted into a detectable signal by metabolically active cells.
-
Data Analysis: Measure the signal using a microplate reader. Normalize the results to vehicle-treated control cells and plot a dose-response curve to calculate the IC50 value.
-
Symmetric Dimethylarginine (SDMA) Western Blot
This assay serves as a direct pharmacodynamic biomarker to confirm target engagement by measuring the inhibition of PRMT5's methyltransferase activity.
-
Objective: To quantify the reduction in global SDMA levels in cells or tumor tissue following inhibitor treatment.
-
Methodology:
-
Sample Preparation: Treat cells with the inhibitor for a set time, then harvest and prepare whole-cell lysates using a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[20] For in vivo studies, tumor tissue is homogenized to extract proteins.
-
Protein Quantification: Determine protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[20]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody that specifically recognizes the SDMA mark (e.g., Sym10).[20][23][24]
-
Wash and incubate with an HRP-conjugated secondary antibody.[20]
-
Incubate with an ECL detection reagent and visualize the protein bands using an imaging system.[20]
-
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in SDMA levels.
-
References
- 1. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with Vopimetostat (TNG462) in Patients with MTAP-deleted Cancers | Tango Therapeutics, Inc [tangotx.gcs-web.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. seekingalpha.com [seekingalpha.com]
- 6. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncodaily.com [oncodaily.com]
- 8. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase 1/2 Multiple Expansion Cohort Trial of MRTX1719 in Patients with Advanced Solid Tumors with Homozygous MTAP Deletion | Dana-Farber Cancer Institute [dana-farber.org]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. onclive.com [onclive.com]
- 16. Safety and Tolerability of TNG462 in Patients With MTAP-deleted Solid Tumors [clin.larvol.com]
- 17. Tango Therapeutics Shifts Focus from TNG908 to More Promising Cancer Drug Candidates, TNG462 and TNG456 [biopharmatrend.com]
- 18. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. epicypher.com [epicypher.com]
- 24. epicypher.com [epicypher.com]
Correlating In Vitro Potency with In Vivo Efficacy: A Comparative Guide on the PRMT5 Inhibitor MRTX9768
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity and in vivo efficacy of MRTX9768, a potent and selective inhibitor of the PRMT5-MTA complex. By examining available preclinical data, this document aims to objectively assess the correlation between the half-maximal inhibitory concentration (IC50) of MRTX9768 in cellular assays and its therapeutic effect in animal models, offering valuable insights for researchers in oncology and drug development.
Executive Summary
MRTX9768 is a first-in-class, orally active inhibitor that selectively targets the protein arginine methyltransferase 5 (PRMT5) in complex with methylthioadenosine (MTA).[1][2] This synthetic lethal approach is designed to target cancers with MTAP/CDKN2A gene deletions, which lead to an accumulation of MTA.[2][3] Preclinical data demonstrates a strong correlation between the potent in vitro inhibition of PRMT5's methyltransferase activity and the subsequent anti-tumor effects observed in in vivo models. This guide will delve into the quantitative data supporting this relationship, detail the experimental methodologies, and visualize the underlying biological pathways and workflows.
Data Presentation
In Vitro Potency of MRTX9768
MRTX9768 has demonstrated potent and selective inhibition of both the PRMT5 enzymatic activity, measured by symmetric dimethylarginine (SDMA) levels, and cancer cell proliferation in MTAP-deleted (MTAP-del) cell lines.[2][3] The selectivity for MTAP-deleted cells over MTAP wild-type (WT) cells is a key feature of its mechanism.
| Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |
| HCT116 | MTAP-del | SDMA Inhibition | 3 | [2][3] |
| HCT116 | MTAP-WT | SDMA Inhibition | 544 | [2][3] |
| HCT116 | MTAP-del | Proliferation | 11 | [2][3] |
| HCT116 | MTAP-WT | Proliferation | 861 | [2][3] |
In Vivo Efficacy of a Structurally Related PRMT5-MTA Inhibitor (MRTX1719)
While specific tumor growth inhibition (TGI) data for MRTX9768 is not publicly available, data from a closely related, next-generation compound, MRTX1719, in the same HCT116 xenograft model provides a strong surrogate to demonstrate the translation of in vitro potency to in vivo efficacy. MRTX1719, also an MTA-cooperative PRMT5 inhibitor, shows significant, dose-dependent tumor growth inhibition in MTAP-deleted xenografts.[1][4]
| Xenograft Model | Genotype | Compound | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Reference |
| HCT116 | MTAP-del | MRTX1719 | 50 | Significant Inhibition | [1] |
| HCT116 | MTAP-del | MRTX1719 | 100 | Significant Inhibition | [1] |
| HCT116 | MTAP-WT | MRTX1719 | 50 | No Effect | [1] |
| HCT116 | MTAP-WT | MRTX1719 | 100 | No Effect | [1] |
Note: The term "Significant Inhibition" is used as the precise percentage of TGI was not numerically stated in the source material, but graphical representation indicated substantial anti-tumor activity.
Experimental Protocols
In Vitro IC50 Determination
1. Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Culture: HCT116 MTAP-del and MTAP-WT cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of MRTX9768 for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
2. SDMA Inhibition Assay (Western Blot)
This protocol is used to measure the levels of symmetric dimethylarginine (SDMA), a direct marker of PRMT5 activity.
-
Cell Treatment and Lysis: Cells are treated with MRTX9768, harvested, and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for SDMA, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[5][6]
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent and imaged.[5]
-
Analysis: The intensity of the SDMA bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the extent of inhibition.
In Vivo Efficacy Assessment
Xenograft Model in Immunocompromised Mice
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a xenograft model.
-
Cell Implantation: HCT116 MTAP-del or MTAP-WT cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[7][8][9]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[7][8]
-
Randomization and Dosing: Once tumors reach a specified average volume, mice are randomized into vehicle control and treatment groups. MRTX9768 (or a related compound) is administered orally at various doses.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers such as SDMA levels by Western blot or ELISA to confirm target engagement.
Mandatory Visualization
References
- 1. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 7. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Targets: A Comparative Analysis of MRTX9768 and JNJ-64619178 (Lazertinib)
In the landscape of targeted cancer therapy, precision is paramount. The ability to selectively inhibit key drivers of oncogenesis while sparing healthy cells is the holy grail of modern drug development. This guide provides a detailed comparison of two distinct targeted agents: MRTX9768, a first-in-class PRMT5-MTA complex inhibitor, and JNJ-64619178 (Lazertinib), a third-generation EGFR tyrosine kinase inhibitor. While both are potent anti-cancer agents, they operate through fundamentally different mechanisms, targeting distinct signaling pathways crucial for tumor growth and survival.
This comparison will delve into their respective mechanisms of action, present key preclinical data, and provide illustrative experimental protocols for their evaluation.
Section 1: Mechanism of Action and Signaling Pathways
The divergent mechanisms of MRTX9768 and Lazertinib underscore the complexity of cancer biology and the variety of strategies employed to combat it. MRTX9768 exploits a specific genetic vulnerability in certain cancers, while Lazertinib targets a well-established oncogenic driver mutation.
MRTX9768: A Synthetic Lethal Approach to PRMT5 Inhibition
MRTX9768 is a potent and selective inhibitor of the PRMT5-MTA complex.[1][2] PRMT5 (Protein Arginine Methyltransferase 5) is an enzyme that plays a critical role in various cellular processes, including gene transcription and RNA splicing, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[3][4][5] Dysregulation of PRMT5 is implicated in the progression of numerous cancers.[3][6]
The innovation of MRTX9768 lies in its "synthetic lethal" approach. It is designed to be most effective in tumors that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][7][8] MTAP gene deletion is a common event in many cancers and leads to the accumulation of methylthioadenosine (MTA), a metabolite that binds to PRMT5 and partially inhibits its activity.[5][8] MRTX9768 specifically and potently binds to this PRMT5-MTA complex, leading to profound inhibition of PRMT5 activity and selectively killing cancer cells with the MTAP deletion while having a minimal effect on healthy cells.[7][8]
dot
Caption: PRMT5 Signaling and MRTX9768 Inhibition Mechanism.
JNJ-64619178 (Lazertinib): Targeting the EGFR Signaling Cascade
Lazertinib is an oral, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[9][10] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[11][12] In many cancers, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving tumor growth.[11][13]
Lazertinib is specifically designed to target activating EGFR mutations (such as exon 19 deletions and the L858R point mutation) as well as the T790M resistance mutation, which often arises after treatment with first- or second-generation EGFR TKIs.[10][11] By irreversibly binding to a cysteine residue in the ATP-binding site of the mutant EGFR, Lazertinib effectively blocks its kinase activity, thereby inhibiting downstream signaling and leading to apoptosis of cancer cells.[14] A key advantage of third-generation inhibitors like Lazertinib is their selectivity for mutant EGFR over wild-type EGFR, which can reduce side effects.[11] Furthermore, Lazertinib has been shown to penetrate the blood-brain barrier, making it a valuable agent for treating brain metastases in NSCLC patients.[9][11]
dot
Caption: EGFR Signaling and Lazertinib Inhibition Mechanism.
Section 2: Quantitative Data Comparison
The following tables summarize key preclinical data for MRTX9768 and Lazertinib, highlighting their potency and selectivity against their respective targets.
Table 1: Preclinical Activity of MRTX9768
| Parameter | Cell Line | MTAP Status | IC50 Value | Citation |
| SDMA Inhibition | HCT116 | Deleted | 3 nM | [1][2][5] |
| HCT116 | Wild-Type | 544 nM | [1][2][15] | |
| Cell Proliferation | HCT116 | Deleted | 11 nM | [1][2][5] |
| HCT116 | Wild-Type | 861 nM | [1][2][15] |
SDMA: Symmetric Dimethylarginine
Table 2: Preclinical Activity of JNJ-64619178 (Lazertinib)
| Parameter | EGFR Mutation | IC50 Value | Citation |
| Kinase Inhibition | T790M | 1.7 - 20.6 nM | [9] |
| T790M/L858R | 1.7 - 20.6 nM | [9] | |
| L858R | 1.7 - 20.6 nM | [9] | |
| Wild-Type | 76 nM | [9] | |
| Cell Proliferation | Del19 and/or T790M | 1.9 - 12.4 nM | [9] |
Section 3: Experimental Protocols
The following are representative protocols for evaluating the in vitro activity of PRMT5 and EGFR inhibitors.
Protocol 1: In Vitro PRMT5 Inhibition Assay (AlphaLISA-based)
This protocol is adapted from established methods for assessing PRMT5 enzymatic activity.[16]
Objective: To determine the IC50 value of a test compound (e.g., MRTX9768) against PRMT5 methyltransferase activity.
Materials:
-
Biotinylated Histone H4 (H4R3) peptide substrate
-
S-adenosyl methionine (SAM) as a methyl group donor
-
Recombinant PRMT5/MEP50 enzyme complex
-
AlphaLISA Acceptor beads conjugated to an antibody specific for symmetrically dimethylated H4R3
-
Streptavidin-coated Donor beads
-
Assay buffer
-
384-well microplates
-
Test compound (MRTX9768) and DMSO (vehicle control)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the substrate/SAM mixture (e.g., 60 nM H4R3 and 200 µM SAM).[16]
-
Add the diluted test compound or DMSO to the respective wells.
-
Initiate the reaction by adding the PRMT5/MEP50 enzyme.
-
Incubate the plate to allow for the methylation reaction to occur.
-
Stop the reaction and add the AlphaLISA Acceptor beads. Incubate to allow for antibody binding to the methylated substrate.
-
Add the Streptavidin-coated Donor beads. Incubate in the dark to allow for binding to the biotinylated substrate.
-
Read the plate on an EnVision Multilabel Reader. The proximity of the Donor and Acceptor beads on the same substrate molecule will generate a chemiluminescent signal.
-
The signal intensity is inversely proportional to the inhibitory activity of the test compound. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
dot
Caption: General workflow for a PRMT5 AlphaLISA assay.
Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol outlines a general method to assess the inhibitory effect of a compound like Lazertinib on EGFR phosphorylation in cancer cells.[17]
Objective: To determine the effect of a test compound (e.g., Lazertinib) on EGF-induced EGFR phosphorylation in a relevant cancer cell line (e.g., NSCLC cell line with an EGFR mutation).
Materials:
-
EGFR-mutant cancer cell line (e.g., H1975)
-
Cell culture medium and supplements
-
Test compound (Lazertinib) and DMSO (vehicle control)
-
Epidermal Growth Factor (EGF)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal EGFR activation.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 1-2 hours).[17]
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.[17]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control signals to determine the extent of inhibition.
dot
Caption: General workflow for an EGFR phosphorylation assay.
Conclusion
MRTX9768 and JNJ-64619178 (Lazertinib) exemplify two distinct and sophisticated approaches to targeted cancer therapy. MRTX9768's synthetic lethal strategy, which selectively targets PRMT5 in MTAP-deleted cancers, represents a novel paradigm in precision medicine. In contrast, Lazertinib builds upon the established success of EGFR inhibitors, offering a potent and selective solution for patients with specific EGFR mutations, including those that confer resistance to earlier-generation drugs. Understanding the unique mechanisms and target profiles of these agents is crucial for researchers and clinicians working to advance the field of oncology and improve patient outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. PRMT5 function and targeting in cancer [cell-stress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Mirati Therapeutics Presents Preclinical Data on Novel Approach to PRMT5 Inhibition that Selectively Targets the PRMT5/MTA Complex in MTAP-Deleted Cancer Models [prnewswire.com]
- 9. Mechanism of Action [jnjmedicalconnect.com]
- 10. Lazertinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Lazertinib? [synapse.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of PRMT5 by market drugs as a novel cancer therapeutic avenue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of MRTX9768 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of MRTX9768 hydrochloride, a potent and selective PRMT5-MTA complex inhibitor, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. As a biologically active research chemical, all waste containing this compound must be treated as hazardous waste. Adherence to the following procedural guidance will help mitigate risks associated with its handling and disposal.
Waste Characterization and Handling
Before beginning any disposal procedure, it is imperative to characterize the waste stream. This compound waste will typically be generated in solid and liquid forms. Due to its properties as a potent pharmaceutical compound, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1]
| Waste Characteristic | Description & Handling Recommendation |
| Physical Form | Solid (powder, contaminated labware) and Liquid (solutions, rinsates). |
| Chemical Nature | Potent, selective, orally active, first-in-class PRMT5-MTA complex inhibitor.[2] |
| Hazard Classification | Should be treated as hazardous pharmaceutical waste. While not specifically listed, its biological activity warrants this classification. |
| Primary Hazards | Based on analogous compounds, assume potential for harm if swallowed, and as a skin and eye irritant. |
| Segregation | Must be segregated from non-hazardous and other forms of chemical waste. |
| Container Type | Use clearly labeled, leak-proof, and sealed hazardous waste containers. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for the collection and disposal of this compound waste from a research laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container. This includes, but is not limited to:
-
Contaminated personal protective equipment (gloves, etc.).
-
Weighing papers and boats.
-
Contaminated vials and caps.
-
Spill cleanup materials.
-
-
The container must be clearly labeled as "Hazardous Waste" and should specify "this compound Solid Waste."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates from glassware, in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and should specify "this compound Liquid Waste."
-
Crucially, do not dispose of any liquid waste containing this compound down the drain. [3] This is to prevent the contamination of waterways.[4]
-
2. Decontamination of Glassware:
-
For reusable glassware that has come into contact with this compound, a triple-rinse procedure is recommended.
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).
-
Collect all three rinsates in the designated hazardous liquid waste container for this compound.
-
After the triple rinse, the glassware can be washed using standard laboratory procedures.
3. Storage of Hazardous Waste:
-
Store the hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed at all times, except when adding waste.
-
The storage area should be well-ventilated.
4. Arranging for Disposal:
-
The disposal of hazardous pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the this compound waste.
-
The waste will be handled by a licensed hazardous waste disposal contractor, who will ensure its proper treatment and disposal in accordance with federal, state, and local regulations.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. gmpsop.com [gmpsop.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. How To Manage Pharmaceutical & Chemo Waste Disposal [emsllcusa.com]
- 6. pharmabeginers.com [pharmabeginers.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
